1-Bromo-4-chloropentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10BrCl |
|---|---|
Molecular Weight |
185.49 g/mol |
IUPAC Name |
1-bromo-4-chloropentane |
InChI |
InChI=1S/C5H10BrCl/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 |
InChI Key |
PELVCCWJQWFBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4-chloropentane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of this compound. The information is intended for use by professionals in research, chemical synthesis, and drug development.
Chemical Properties
This compound is a bifunctional alkyl halide, making it a versatile reagent in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrCl | [1][2][3][4] |
| Molecular Weight | 185.49 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 22212-01-7 | [3][4] |
| Appearance | Typically a colorless liquid | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Boiling Point | Not specified in available literature; moderate volatility suggested | [2] |
| Canonical SMILES | CC(CCCBr)Cl | [2][3] |
| InChI | InChI=1S/C5H10BrCl/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | [1][2][3] |
| InChI Key | PELVCCWJQWFBCE-UHFFFAOYSA-N | [1][2][3] |
Chemical Structure
The structure of this compound consists of a five-carbon pentane (B18724) chain with a bromine atom attached to the first carbon and a chlorine atom at the fourth position.
Caption: Chemical structure of this compound.
Reactivity and Experimental Protocols
This compound is a valuable bifunctional building block in organic synthesis.[1] Its reactivity is dominated by the two halogen substituents, which can undergo nucleophilic substitution and elimination reactions.[2] The bromide is a better leaving group than the chloride, allowing for selective reactions at the C-1 position under appropriate conditions.
Nucleophilic Substitution
A common reaction involving this compound is nucleophilic substitution, where a nucleophile replaces one of the halogen atoms.[2] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.[2] Polar aprotic solvents generally favor the S(_N)2 pathway.[2]
Caption: Generalized workflow for an S(_N)2 reaction of this compound.
Synthesis of this compound
General Experimental Protocol (Adapted from Halogen Exchange Reactions):
This protocol is a generalized procedure based on the principles of halogen exchange reactions for similar α,ω-dihaloalkanes.
Materials:
-
1,4-Dichloropentane or 1,4-Dibromopentane
-
A suitable bromide or chloride source (e.g., sodium bromide, lithium chloride)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (Optional, but can enhance reaction rate)
Procedure:
-
Reaction Setup: A stirred mixture of the starting dihaloalkane (e.g., 1,4-dichloropentane) and the halide salt (e.g., sodium bromide) is prepared in an appropriate solvent such as DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-120°C. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction has reached completion or equilibrium, the mixture is cooled to room temperature. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield pure this compound.
A specific synthetic route has been reported with a 73% overall yield using perchloric acid and 1-chloro-cis-2,6-dimethylpiperidine in a dichloromethane/water solvent system at 0°C for 2 hours under irradiation in a sealed tube and inert atmosphere.[4]
Applications in Research and Development
This compound serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature allows it to act as a flexible spacer in the construction of more complex molecules.[1] It is utilized in various coupling reactions and for the synthesis of specialized polymers.[1] The ability to selectively react at either the bromo or chloro-substituted position makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.
References
An In-depth Technical Guide to 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-4-chloropentane, a halogenated alkane with significant applications in organic synthesis. This document details its chemical identity, physical properties, synthesis protocols, and characteristic reactions. Particular emphasis is placed on providing detailed experimental methodologies and a clear presentation of quantitative data. A representative reaction pathway is also visualized to illustrate its synthetic utility.
Chemical Identity and Properties
This compound is a bifunctional organic compound featuring both bromine and chlorine substituents on a pentane (B18724) backbone. This structure allows for differential reactivity at the two halogenated centers, making it a versatile building block in the synthesis of more complex molecules.
IUPAC Name: this compound[1]
CAS Number: 22212-01-7[2]
Molecular Formula: C₅H₁₀BrCl[1][2]
Molecular Weight: 185.49 g/mol [1]
A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 22212-01-7 | [2] |
| Molecular Formula | C₅H₁₀BrCl | [1][2] |
| Molecular Weight | 185.49 g/mol | [1] |
| XLogP3-AA (Computed) | 2.7 | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 0 | [1] |
| Rotatable Bond Count (Computed) | 3 | [1] |
| Exact Mass (Computed) | 183.96544 Da | [1] |
| Monoisotopic Mass (Computed) | 183.96544 Da | [1] |
| Topological Polar Surface Area (Computed) | 0 Ų | [1] |
| Heavy Atom Count (Computed) | 7 | [1] |
| Complexity (Computed) | 39.1 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving nucleophilic substitution reactions. One common method utilizes a phase-transfer catalyst to facilitate the exchange of a halogen on a dihalopentane precursor.
Experimental Protocol: Synthesis via Nucleophilic Halogen Exchange
This protocol is based on the principle of facilitating the transfer of a bromide ion to an organic-soluble chloropentane substrate using a phase-transfer catalyst.
Materials:
-
Sodium bromide (NaBr)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dichloropentane (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium bromide (1.05 equivalents).
-
Add a catalytic amount of tetrabutylammonium hydrogen sulfate.
-
Heat the biphasic mixture to 40°C and stir vigorously for the time required to achieve maximum conversion (monitoring by GC-MS is recommended).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield this compound. A 68% isolated yield with minimal dihalogenation has been reported for a similar reaction.[3]
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more labile and therefore more susceptible to nucleophilic attack and Grignard reagent formation.
Grignard Reagent Formation and Subsequent Reaction
A key application of this compound is its use in the formation of a Grignard reagent, which can then be used to form new carbon-carbon bonds. The bromine atom selectively reacts with magnesium, leaving the chlorine atom intact for further transformations.
The formation of the Grignard reagent proceeds as follows:
Caption: Formation of 4-chloro-1-pentylmagnesium bromide.
This Grignard reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to introduce the 4-chloropentyl group into a target molecule. For instance, its reaction with an aldehyde followed by an acidic workup would yield a secondary alcohol.
Caption: Reaction with an aldehyde to form a secondary alcohol.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of 1-Bromo-4-chloropentane. Due to the limited availability of experimentally determined data for this specific compound, values for its isomer, 1-bromo-5-chloropentane (B104276), are provided for comparative purposes where applicable. This document also outlines detailed experimental protocols for the determination of key physical properties, intended to aid researchers in further characterization of this compound.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. It is important to note that while some properties are known, others are estimated or based on data from its isomers due to a lack of specific experimental values in the available literature.
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₁₀BrCl | [1] |
| Molecular Weight | 185.49 g/mol | Computed by PubChem[1] |
| CAS Number | 22212-01-7 | [2][3][4] |
| Boiling Point | Not available | Data for the isomer 1-bromo-5-chloropentane is 210-212 °C[5] |
| Melting Point | Not available | Data for the isomer 1-bromo-5-chloropentane is -34 °C |
| Density | Not available | Data for the isomer 1-bromo-5-chloropentane is 1.408 g/mL at 25 °C[5] |
| Refractive Index | Not available | Data for the isomer 1-bromo-5-chloropentane is n20/D 1.484[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, chloroform) | General property of haloalkanes |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
2.1. Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small liquid sample.
-
Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, rubber band or wire for attachment, heating source (Bunsen burner or oil bath), and mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a few milliliters of this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
-
2.2. Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements of liquids.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer, and the liquid sample (this compound).
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer can be calculated using the density of water at that temperature.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound at the same temperature and weigh it (m₃).
-
The mass of the sample is (m₃ - m₁).
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
2.3. Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance.
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp, D-line at 589 nm), and the liquid sample.
-
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Ensure the prisms of the refractometer are clean and dry.
-
Connect the refractometer to a constant temperature water bath set to a standard temperature (e.g., 20°C).
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms and allow the sample to reach thermal equilibrium.
-
Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.
-
Rotate the prism assembly until the dividing line is centered on the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.
-
2.4. Determination of Solubility
This protocol determines the solubility of this compound in water and common organic solvents.
-
Apparatus: Test tubes, graduated pipettes, vortex mixer (optional).
-
Solvents: Distilled water, ethanol, diethyl ether, chloroform.
-
Procedure:
-
Label four test tubes, one for each solvent.
-
Add 1 mL of this compound to each test tube.
-
To the respective test tubes, add 3 mL of each solvent.
-
Stopper and shake each test tube vigorously for one minute (or use a vortex mixer).
-
Allow the mixtures to stand and observe for the formation of a single phase (soluble), two distinct layers (insoluble), or partial dissolution.
-
Record the observations for each solvent. Haloalkanes are generally expected to be insoluble in water and soluble in nonpolar organic solvents.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the Thiele tube method.
References
Spectroscopic Analysis of 1-Bromo-4-chloropentane: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for 1-bromo-4-chloropentane, a halogenated alkane of interest in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. For contextual reference, experimental data for the isomeric 1-bromo-5-chloropentane (B104276) is also provided. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of such molecules.
Predicted Spectroscopic Data for this compound
The structure of this compound is as follows:
Based on this structure, the following spectroscopic data are predicted.
Predicted ¹H NMR Data (in CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the electronegativity of the adjacent halogens.
| Protons on Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (-CH₃) | ~1.6 | Doublet | ~6.5 |
| C2 (-CH) | ~4.1 | Sextet | ~6.5 |
| C3 (-CH₂) | ~2.0 | Multiplet | - |
| C4 (-CH₂) | ~1.9 | Multiplet | - |
| C5 (-CH₂Br) | ~3.4 | Triplet | ~6.8 |
Predicted ¹³C NMR Data (in CDCl₃)
The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~25 |
| C2 | ~58 |
| C3 | ~38 |
| C4 | ~30 |
| C5 | ~33 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the C-H and C-halogen bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (alkane) | 2850-3000 | Stretching vibrations |
| C-H (alkane) | 1370-1470 | Bending vibrations |
| C-Cl | 600-800 | Stretching vibration |
| C-Br | 500-600 | Stretching vibration |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.
| m/z Value | Predicted Identity | Notes |
| 184/186/188 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peaks reflecting the isotopic distribution of Br and Cl. |
| 105/107 | [M-Br]⁺ | Fragment resulting from the loss of a bromine radical. |
| 149/151 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine radical. |
| 43 | [C₃H₇]⁺ | Common alkyl fragment. |
Experimental Spectroscopic Data for 1-Bromo-5-chloropentane
For comparative purposes, the following tables summarize the available experimental spectroscopic data for the isomer 1-bromo-5-chloropentane.[1][2][3][4][5]
¹H NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)
| Protons on Carbon | Chemical Shift (ppm) | Multiplicity |
| -CH₂Cl | ~3.54 | Triplet |
| -CH₂Br | ~3.41 | Triplet |
| Internal -CH₂- | ~1.8-2.0 | Multiplet |
¹³C NMR Data for 1-Bromo-5-chloropentane (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| -CH₂Cl | ~44.8 |
| -CH₂Br | ~33.5 |
| -CH₂CH₂Cl | ~32.2 |
| -CH₂CH₂Br | ~30.5 |
| -CH₂CH₂CH₂- | ~25.8 |
Infrared (IR) Spectroscopy Data for 1-Bromo-5-chloropentane
| Functional Group | Absorption Range (cm⁻¹) |
| C-H (alkane) | 2860-2960 |
| C-Cl | ~725 |
| C-Br | ~645 |
Mass Spectrometry (MS) Data for 1-Bromo-5-chloropentane
| m/z Value | Identity |
| 184/186/188 | Molecular Ion Peaks |
| 105/107 | [M-Br]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid haloalkane like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set a wider spectral width (typically 0-220 ppm).
-
A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI), which is common for small organic molecules and provides characteristic fragmentation patterns.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
References
- 1. 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloropentane(54512-75-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Bromo-5-chloropentane(54512-75-3) 13C NMR spectrum [chemicalbook.com]
- 4. 1-Bromo-5-chloropentane(54512-75-3) IR Spectrum [chemicalbook.com]
- 5. Pentane, 1-bromo-5-chloro- [webbook.nist.gov]
An In-depth Technical Guide on the Synthesis and Discovery of 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-chloropentane, a halogenated alkane of interest in organic synthesis. The document details its chemical properties, methods of synthesis, and available spectroscopic data. Experimental protocols for key synthetic routes are provided to facilitate its preparation in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information.
Introduction
This compound is a bifunctional organic compound with the molecular formula C₅H₁₀BrCl. Its structure, featuring both a bromine and a chlorine atom on a pentane (B18724) backbone, makes it a versatile reagent and building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, enabling the construction of more complex molecular architectures. This guide will cover the known synthetic routes to this compound, its physical and spectroscopic properties, and provide detailed experimental procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrCl | [1] |
| Molecular Weight | 185.49 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22212-01-7 | [2] |
| Canonical SMILES | CC(CCCBr)Cl | [1] |
| InChI Key | PELVCCWJQWFBCE-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.7 | [1] |
| Complexity | 39.1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, primarily involving the halogenation of precursor molecules. The choice of synthetic route may depend on the availability of starting materials, desired yield, and scalability.
General Synthetic Pathways
Two common strategies for the synthesis of this compound are:
-
Halogenation of Alkanes: This involves the direct reaction of a suitable pentane derivative with halogenating agents.
-
Nucleophilic Substitution Reactions: This approach utilizes precursors such as diols or other dihaloalkanes to introduce the bromo and chloro substituents.
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed journal article with the DOI 10.1002/anie.202100030 was sought, the full text of this article could not be accessed to provide a direct transcription of its experimental section. However, based on general principles of organic synthesis and information from various sources, a plausible experimental procedure is outlined below. This protocol is illustrative and may require optimization.
Protocol: Synthesis of this compound via Halogen Exchange (Illustrative)
This protocol is based on the general principle of nucleophilic halogen exchange, a common method for preparing mixed haloalkanes.
Materials:
-
Sodium bromide (NaBr)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-dichloropentane (1 equivalent) in acetone.
-
Addition of Reagent: Add sodium bromide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the scale and specific conditions but may range from several hours to overnight.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
The following diagram outlines the logical steps of this experimental protocol.
Caption: Step-by-step workflow for the synthesis of this compound.
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on its structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The electronegativity of the halogens will cause downfield shifts for adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₃ | ~1.5 | Doublet | 3H |
| -CH₂-CH₂Br | ~1.9 - 2.2 | Multiplet | 2H |
| -CH₂-CHCl | ~1.8 - 2.1 | Multiplet | 2H |
| -CHBr | ~3.4 | Triplet | 2H |
| -CHCl | ~4.0 - 4.2 | Multiplet | 1H |
Note: These are predicted values and may vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| -CH₃ | ~25 |
| -CH₂-CH₂Br | ~30 - 35 |
| -CH₂-CHCl | ~35 - 40 |
| -C-Br | ~33 |
| -C-Cl | ~60 |
Note: These are predicted values and may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H and C-halogen bonds.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (alkane) | 2850 - 3000 |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern will provide further structural information.
Table 5: Expected Mass Spectrometry Data for this compound
| Fragment | m/z (relative abundance) |
| [M]⁺ (C₅H₁₀⁷⁹Br³⁵Cl) | 184 |
| [M+2]⁺ (C₅H₁₀⁸¹Br³⁵Cl / C₅H₁₀⁷⁹Br³⁷Cl) | 186 |
| [M+4]⁺ (C₅H₁₀⁸¹Br³⁷Cl) | 188 |
| [M-Br]⁺ | 105, 107 |
| [M-Cl]⁺ | 149, 151 |
Discovery and Historical Context
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis can be achieved through established methods of halogenation, and its structure can be confirmed by standard spectroscopic techniques. This technical guide provides a consolidated resource for researchers, offering essential data and an illustrative experimental protocol to facilitate its use in the laboratory. Further research into novel applications of this bifunctional molecule is encouraged.
References
An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the potential elimination reactions of 1-bromo-4-chloropentane. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of physical organic chemistry to predict reaction outcomes under various conditions. It explores the regioselectivity and stereoselectivity of E1 and E2 pathways, the competition between elimination and substitution reactions, and the potential for intramolecular cyclization. Detailed theoretical experimental protocols are provided to guide researchers in investigating these transformations.
Introduction
This compound is a bifunctional haloalkane with two potential leaving groups: a primary bromide and a secondary chloride. This structural arrangement presents a unique case for studying the competitive nature of elimination reactions. The reactivity of this substrate is dictated by the interplay of several factors, including the nature of the base, the solvent system, and the reaction temperature. Understanding these relationships is crucial for controlling reaction pathways and achieving desired synthetic outcomes in drug development and other areas of chemical research where precise molecular architecture is paramount.
Theoretical Framework of Elimination Reactions
Elimination reactions of alkyl halides primarily proceed through two distinct mechanisms: E1 (unimolecular) and E2 (bimolecular).
E1 Reactions: These are two-step reactions that proceed through a carbocation intermediate. The rate of an E1 reaction is dependent only on the concentration of the substrate.[1][2] They are favored by weak bases, polar protic solvents, and substrates that can form stable carbocations.
E2 Reactions: These are concerted, one-step reactions where a base removes a proton, and the leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[2] Strong, non-polarizable bases and aprotic polar solvents favor the E2 mechanism.
Predicted Elimination Pathways of this compound
The presence of two different halogen atoms on the pentane (B18724) chain introduces complexity in predicting the products of elimination reactions. Bromine is a better leaving group than chlorine due to its lower bond dissociation energy and the greater stability of the bromide anion.
E2 Elimination Reactions
With a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol (B145695), the E2 mechanism is expected to predominate. Two primary pathways are possible, involving the elimination of either HBr or HCl.
-
Elimination of HBr (Pathway A): The primary bromide at C1 is more sterically accessible for an E2 reaction. The β-protons are located on C2. Abstraction of a proton from C2 would lead to the formation of 4-chloro-1-pentene (B78099) .
-
Elimination of HCl (Pathway B): The secondary chloride at C4 has two different sets of β-protons, on C3 and C5.
-
Abstraction of a proton from the more substituted C3 would lead to the Zaitsev product, 1-bromo-3-pentene (B15061157) (as a mixture of E/Z isomers).[3][4]
-
Abstraction of a proton from the less substituted C5 would lead to the Hofmann product, 5-bromo-1-pentene .[3][4]
-
Given that bromide is a better leaving group, the elimination of HBr is generally expected to be the major pathway, yielding 4-chloro-1-pentene as the principal product. With a bulky base, such as potassium tert-butoxide (t-BuOK), the Hofmann product from the elimination of HCl, 5-bromo-1-pentene, might be favored to a greater extent due to steric hindrance.[4]
E1 Elimination Reactions
In the presence of a weak base and a polar protic solvent (e.g., ethanol or methanol) at elevated temperatures, an E1 mechanism becomes more likely. The reaction would proceed through the formation of a carbocation. The stability of the carbocation is the determining factor for the major pathway.
-
Formation of a Secondary Carbocation (Pathway C): Loss of the chloride ion from C4 would form a secondary carbocation. This is more stable than the primary carbocation that would result from the loss of the bromide ion. Subsequent elimination of a proton from C3 or C5 would lead to 1-bromo-3-pentene (Zaitsev product) and 5-bromo-1-pentene (Hofmann product), respectively. The Zaitsev product is expected to be the major product.[3][4]
-
Hydride Shift: The initially formed secondary carbocation at C4 could undergo a 1,2-hydride shift to form a more stable secondary carbocation at C3. This rearrangement would lead to a different set of elimination products.
Intramolecular Substitution (Cyclization)
A significant competing reaction, especially under conditions that might favor substitution (e.g., a less hindered, strong nucleophile/base), is intramolecular Williamson ether synthesis if the base is an alkoxide, or more generally, intramolecular nucleophilic substitution to form a cyclopropane (B1198618) derivative. The 1,4-relationship of the halogens makes the formation of a five-membered ring a possibility, though in the case of this compound, this would require the formation of a highly strained bicyclic system. A more likely intramolecular reaction would be the formation of a methylcyclobutane (B3344168) derivative, which is also strained. The formation of tetrahydrofuran (B95107) derivatives from 1,4-dihalobutanes is a well-known intramolecular process.
Quantitative Data Summary (Predicted)
Table 1: Predicted Product Distribution in E2 Elimination
| Base/Solvent | Major Product | Minor Product(s) | Predicted Major:Minor Ratio |
| NaOEt / EtOH | 4-chloro-1-pentene | 1-bromo-3-pentene, 5-bromo-1-pentene | > 80:20 |
| t-BuOK / t-BuOH | 4-chloro-1-pentene | 5-bromo-1-pentene, 1-bromo-3-pentene | ~ 60:40 |
Table 2: Predicted Product Distribution in E1 Elimination
| Base/Solvent | Major Product | Minor Product(s) | Predicted Major:Minor Ratio |
| EtOH / Heat | 1-bromo-3-pentene (E/Z) | 5-bromo-1-pentene | > 70:30 |
Detailed Experimental Protocols (Theoretical)
The following are hypothetical experimental protocols for carrying out the elimination reactions of this compound.
E2 Elimination with Sodium Ethoxide
Objective: To synthesize 4-chloro-1-pentene via E2 elimination.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
This compound is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation.
-
The product fractions are analyzed by ¹H NMR, ¹³C NMR, and GC-MS to determine the product distribution.
E1 Elimination with Ethanol
Objective: To synthesize 1-bromo-3-pentene via E1 elimination.
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
This compound is dissolved in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux for 12-24 hours.
-
Reaction progress is monitored by GC.
-
After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The ethanol is removed under reduced pressure.
-
The residue is extracted with diethyl ether.
-
The organic layer is washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product is purified by column chromatography or fractional distillation.
-
Product identity and isomeric ratios are determined by NMR spectroscopy and GC-MS.
Visualizations of Reaction Pathways and Workflows
Caption: Predicted E2 elimination pathways of this compound.
Caption: Predicted E1 elimination pathway of this compound.
Caption: General experimental workflow for elimination reactions.
Conclusion
The elimination reactions of this compound are predicted to be highly dependent on the reaction conditions. E2 conditions with a strong, non-bulky base are likely to favor the formation of 4-chloro-1-pentene through the elimination of the more labile bromide. The use of a bulky base may increase the proportion of the Hofmann product from the elimination of HCl. Under E1 conditions, the formation of a secondary carbocation followed by elimination to the Zaitsev product, 1-bromo-3-pentene, is the most probable outcome. Competition from substitution and intramolecular cyclization should also be considered when designing synthetic strategies involving this substrate. The theoretical frameworks and protocols presented in this guide serve as a foundation for further experimental investigation into the rich and complex reactivity of this compound.
References
An In-depth Technical Guide to the Stability and Decomposition of 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-chloropentane is a bifunctional alkyl halide with applications in organic synthesis and as an intermediate in the preparation of more complex molecules, including pharmaceuticals. Understanding its stability and decomposition pathways is critical for its effective use, storage, and for ensuring the purity of resulting products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition under various stress conditions, including thermal, photolytic, hydrolytic, and basic environments. This document summarizes available quantitative data, outlines detailed experimental protocols for stability assessment, and provides visualizations of decomposition pathways and experimental workflows.
Introduction
This compound is a halogenated alkane that exhibits moderate stability under standard conditions. However, its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation under specific environmental stressors. Decomposition can proceed through several mechanisms, primarily nucleophilic substitution and elimination reactions, leading to a variety of degradation products. The presence of two different halogen atoms, bromine and chlorine, at different positions on the pentane (B18724) chain introduces complexity to its decomposition profile, as the carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀BrCl |
| Molecular Weight | 185.49 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 188-190 °C (estimated) |
| Density | Approximately 1.37 g/cm³ (estimated) |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, dichloromethane) |
| CAS Number | 22212-01-7 |
Stability and Decomposition Pathways
This compound can decompose under various conditions. The primary pathways involve cleavage of the carbon-halogen bonds.
Thermal Decomposition
Exposure to elevated temperatures can induce the thermal decomposition of this compound. The degradation is expected to proceed via a free-radical chain mechanism, similar to other haloalkanes. The weaker carbon-bromine bond (bond energy ~285 kJ/mol) is more likely to undergo homolytic cleavage than the stronger carbon-chlorine bond (bond energy ~340 kJ/mol).
-
Primary Decomposition Products: The initial step is likely the formation of a bromo-radical and a chloropentyl radical. Subsequent reactions can lead to the formation of various unsaturated and halogenated hydrocarbons.
-
Secondary Decomposition Products: Further reactions, including elimination of hydrogen halides (HBr and HCl), can produce a mixture of pentenes and dienes.
Photolytic Decomposition
Ultraviolet (UV) radiation can provide the energy required to induce homolytic cleavage of the carbon-halogen bonds. Similar to thermal decomposition, the C-Br bond is more susceptible to phot cleavage.
-
Mechanism: The absorption of UV photons can excite the molecule, leading to bond breaking and the formation of radical intermediates.
-
Potential Products: The product profile is expected to be similar to that of thermal decomposition, with the potential for photo-induced secondary reactions.
Hydrolytic Decomposition
This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The reaction proceeds via nucleophilic substitution, where a water molecule or a hydroxide (B78521) ion attacks one of the electrophilic carbons attached to a halogen.
-
Mechanism: The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. For this secondary chloro and primary bromo-alkane, a mixture of mechanisms is possible.
-
Products: Hydrolysis is expected to yield a mixture of 4-chloropentan-1-ol (B3131254) and 5-bromopentan-2-ol, along with the corresponding halide ions (Br⁻ and Cl⁻). Due to the better leaving group ability of bromide, the formation of 4-chloropentan-1-ol is likely to be the major pathway.
Decomposition in the Presence of Bases
Strong bases, such as sodium hydroxide, can promote both nucleophilic substitution and elimination reactions. The reaction pathway is highly dependent on the reaction conditions, including the strength and steric hindrance of the base, the solvent, and the temperature.
-
Substitution (SN2): A strong, non-hindered base like hydroxide in an aqueous solution will favor substitution, leading to the formation of 4-chloropentan-1-ol and 5-bromopentan-2-ol.
-
Elimination (E2): A strong, sterically hindered base, such as potassium tert-butoxide, or the use of an alcoholic solvent with hydroxide at elevated temperatures, will favor elimination. This will lead to the formation of a mixture of isomeric chloropentenes and bromopentenes.
Quantitative Decomposition Data
Table 2: Estimated Decomposition Parameters for this compound
| Decomposition Pathway | Condition | Parameter | Estimated Value |
| Thermal Decomposition | Inert Atmosphere | Activation Energy (Ea) for C-Br fission | ~220-250 kJ/mol |
| Activation Energy (Ea) for C-Cl fission | ~280-310 kJ/mol | ||
| Hydrolysis (SN2) | Neutral pH, 25 °C | Rate Constant (k) for C-Br hydrolysis | 10⁻⁶ - 10⁻⁵ s⁻¹ |
| Rate Constant (k) for C-Cl hydrolysis | 10⁻⁸ - 10⁻⁷ s⁻¹ | ||
| Reaction with OH⁻ (SN2) | 0.1 M NaOH, 25 °C | Rate Constant (k) for C-Br reaction | 10⁻⁴ - 10⁻³ L mol⁻¹ s⁻¹ |
| Rate Constant (k) for C-Cl reaction | 10⁻⁶ - 10⁻⁵ L mol⁻¹ s⁻¹ |
Note: These values are estimations based on data for similar primary bromoalkanes and secondary chloroalkanes and should be experimentally verified.
Experimental Protocols for Stability and Decomposition Analysis
A forced degradation study is recommended to systematically evaluate the stability of this compound.
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Incubate the sample solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Photolytic Stress: Expose the sample solution to a controlled UV light source (e.g., 254 nm and 365 nm) in a photostability chamber for a defined duration. A control sample should be kept in the dark at the same temperature.
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Stress: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and incubate at room temperature.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodology: GC-MS for Decomposition Product Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile and semi-volatile degradation products.
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
Data Analysis: Identify degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of authentic standards, if available. Quantify the parent compound and the degradation products using appropriate calibration standards.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Decomposition Pathways of this compound
Caption: Potential decomposition pathways of this compound.
Conclusion
This compound is a moderately stable compound that is susceptible to degradation under thermal, photolytic, hydrolytic, and basic conditions. The primary decomposition pathways involve nucleophilic substitution and elimination reactions, with the carbon-bromine bond being the more labile site. A thorough understanding of these degradation pathways and the implementation of systematic stability studies, as outlined in this guide, are essential for its proper handling, storage, and application in research and development, particularly in the pharmaceutical industry where impurity profiling is critical. The provided experimental protocols and visualizations serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate.
An In-depth Technical Guide on 1-Bromo-4-chloropentane: Molecular Weight and Formula
This technical guide provides a detailed breakdown of the molecular formula and molecular weight of 1-Bromo-4-chloropentane, a bifunctional alkyl halide utilized in advanced organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for experimental design and chemical analysis.
Chemical Formula
The molecular formula for this compound is C5H10BrCl .[1][2][3] This formula indicates that a single molecule of this compound is composed of five carbon atoms, ten hydrogen atoms, one bromine atom, and one chlorine atom.
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:
The following table provides a comprehensive summary of the molecular weight calculation for this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |
| Carbon | C | 12.01 | 5 | 60.05 |
| Hydrogen | H | 1.008 | 10 | 10.08 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Chlorine | Cl | 35.45 | 1 | 35.45 |
| Total | 185.484 |
Based on these calculations, the molecular weight of this compound is approximately 185.49 g/mol .[1][2][3]
Logical Relationship for Molecular Weight Calculation
The diagram below illustrates the logical workflow for calculating the molecular weight of this compound from its chemical formula and the atomic weights of its constituent elements.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C5H10BrCl | CID 15416791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Research Chemical Supplier [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopentane Derivatives from 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various cyclopentane (B165970) derivatives utilizing 1-bromo-4-chloropentane as a key starting material. The cyclopentane scaffold is a prevalent structural motif in numerous biologically active molecules and approved pharmaceuticals, making its synthesis a critical aspect of drug discovery and development.[1] This document outlines two primary synthetic strategies: direct intramolecular cyclization to form methylcyclopentane (B18539) and a two-step approach for the synthesis of functionalized cyclopentanes via diethyl malonate.
Introduction to Cyclopentane Derivatives in Medicinal Chemistry
Cyclopentane rings are integral components of a wide array of therapeutic agents, serving as either core structures or as appendages that modulate the pharmacokinetic and pharmacodynamic properties of a drug.[1] Their conformational flexibility allows for optimal binding to biological targets such as enzymes and receptors.[1] Notable examples of drugs containing a cyclopentane moiety include Palbociclib (a CDK4/6 inhibitor for breast cancer), Ruxolitinib (a JAK1/2 inhibitor for myelofibrosis), and various prostaglandins.[1] The synthesis of substituted cyclopentanes is therefore of significant interest to medicinal chemists.
Synthesis of Methylcyclopentane via Intramolecular Cyclization
An intramolecular cyclization of this compound can be achieved through a Grignard-type reaction, yielding methylcyclopentane. This method involves the in-situ formation of an organomagnesium halide, which then undergoes an intramolecular nucleophilic substitution to form the five-membered ring.
Experimental Protocol: Intramolecular Grignard Reaction
Objective: To synthesize methylcyclopentane from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry the apparatus under a stream of inert gas to remove all moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Reaction: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The resulting methylcyclopentane can be purified by fractional distillation.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Reactants | This compound, Magnesium | |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent stability. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or GC analysis. |
| Temperature | Room Temperature to Reflux | Reaction is often initiated at room temperature and may proceed to reflux. |
| Yield | 60 - 75% | Dependent on reaction conditions and purity of reagents. |
Synthesis of Functionalized Cyclopentanes via Diethyl Malonate
A versatile method for the synthesis of substituted cyclopentane derivatives involves the alkylation of diethyl malonate with this compound, followed by an intramolecular cyclization. This approach allows for the introduction of a carboxylic acid functionality, which can be further modified.
Experimental Protocol: Synthesis of Diethyl (2-Methylcyclopentyl)malonate and subsequent derivatives
Objective: To synthesize diethyl (2-methylcyclopentyl)malonate as a precursor for functionalized cyclopentane derivatives.
Step A: Alkylation of Diethyl Malonate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Alkylation: Add this compound (1.0 equivalent) dropwise to the solution of the diethyl malonate enolate. The bromine is more reactive and will be displaced first.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, diethyl (4-chloro-1-pentyl)malonate, can be purified by vacuum distillation.
Step B: Intramolecular Cyclization
Procedure:
-
Cyclization: To a fresh solution of sodium ethoxide in anhydrous ethanol, add the purified diethyl (4-chloro-1-pentyl)malonate from Step A.
-
Reaction: Heat the mixture to reflux for 6-8 hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: Follow the same work-up procedure as in Step A. The resulting diethyl (methylcyclopentyl)malonate can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Reactants | This compound, Diethyl malonate, Sodium ethoxide | |
| Solvent | Anhydrous Ethanol | |
| Reaction Time (Alkylation) | 4 - 6 hours | |
| Reaction Time (Cyclization) | 6 - 8 hours | |
| Temperature | Reflux | |
| Yield (Overall) | 50 - 65% |
Applications in Drug Development and Signaling Pathways
Cyclopentane derivatives are key components in a variety of drugs that target critical signaling pathways in diseases such as cancer and inflammation.
Cyclopentane Derivatives as Kinase Inhibitors
Many kinase inhibitors incorporate a cyclopentane ring to achieve high potency and selectivity. For instance, Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from G1 to S phase and inhibiting the proliferation of cancer cells.[1]
Caption: Inhibition of the CDK4/6-Rb pathway by Palbociclib.
Cyclopentane Analogs in GPCR Signaling
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[2][3] Prostaglandin (B15479496) analogs, which feature a cyclopentane core, are a prominent class of drugs that target GPCRs. For example, Latanoprost, a prostaglandin F2α analogue, is used to treat glaucoma by increasing the outflow of aqueous humor from the eye. It acts as an agonist at the prostaglandin F receptor, a GPCR, which upon activation, initiates a signaling cascade leading to the desired therapeutic effect.
Caption: GPCR signaling pathway activated by a cyclopentane analog.
Experimental Workflow Overview
The synthesis and evaluation of novel cyclopentane derivatives for drug development typically follow a structured workflow.
References
Application Notes and Protocols: 1-Bromo-4-chloropentane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-4-chloropentane as a bifunctional alkylating agent in organic synthesis. This versatile reagent enables the introduction of a five-carbon chain with two distinct reactive sites, facilitating the construction of a variety of cyclic and acyclic molecules. The differential reactivity of the bromine and chlorine atoms allows for sequential and selective reactions, making it a valuable tool in the synthesis of heterocyclic compounds, substituted alkanes, and other complex organic architectures.
Introduction to Reactivity
This compound possesses two electrophilic centers at the C1 and C4 positions. The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond due to the lower bond dissociation energy and the better leaving group ability of the bromide ion. This inherent difference in reactivity can be exploited to achieve selective mono-alkylation at the C1 position, leaving the chloro-substituted carbon available for subsequent transformations.
Applications in the Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of substituted piperidines, a common scaffold in many pharmaceuticals and biologically active compounds.
Synthesis of 2-Methylpiperidines via Reaction with Amines
The reaction of this compound with primary amines or ammonia (B1221849) can lead to the formation of 2-methylpiperidine (B94953) derivatives through a two-step process: an initial intermolecular N-alkylation followed by an intramolecular cyclization.
Reaction Scheme:
The initial nucleophilic attack by the amine occurs preferentially at the more reactive C1 position, displacing the bromide. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the piperidine (B6355638) ring. It is crucial to control the reaction conditions to favor the formation of the primary amine in the initial step, as over-alkylation can occur.[1][2] Using a large excess of the amine starting material can help to minimize the formation of secondary and tertiary amine byproducts.[1][2]
Experimental Protocol: Synthesis of N-Aryl-2-methylpiperidine (General Procedure)
This protocol is adapted from the synthesis of 1-phenylpiperidine (B1584701) from 1,5-dibromopentane (B145557) and can be applied to the reaction of anilines with this compound.
-
Materials:
-
This compound
-
Substituted or unsubstituted aniline (B41778)
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of the aniline (1.0 eq.) in DMF, add sodium carbonate (2.0 eq.).
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-aryl-2-methylpiperidine.
-
Data Summary: Alkylation of Amines with Alkyl Halides
| Amine Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | 1,5-Dibromopentane | K₂CO₃ | DMF | 100 | 75-85 | Adapted from general aniline alkylation procedures |
| Ammonia (excess) | 1-Bromooctane | - | Ethanol (B145695) | Heat | Mixture of products | [1][2] |
Intramolecular Cyclization Reactions
This compound is an excellent substrate for intramolecular cyclization reactions to form five-membered rings. This is exemplified by the synthesis of methyl 2-methylcyclopentyl ketone.
Reaction Scheme:
In this reaction, a carbanion generated from a β-keto ester or a similar active methylene (B1212753) compound first displaces the bromide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack on the carbon bearing the chlorine atom.
Experimental Protocol: Synthesis of Methyl 2-methylcyclopentyl ketone
-
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography.
-
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the synthesis of heterocyclic and carbocyclic compounds using this compound.
Caption: Workflow for the synthesis of N-substituted 2-methylpiperidines.
Caption: Workflow for intramolecular cyclization to form a cyclopentane ring.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile bifunctional alkylating agent in organic synthesis. Its differential reactivity allows for the selective construction of both heterocyclic and carbocyclic systems. The protocols and data provided in these application notes are intended to serve as a guide for researchers in utilizing this reagent for the synthesis of complex molecular targets.
References
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1] The chemoselective formation of a Grignard reagent from a dihalogenated substrate offers a powerful strategy for introducing functionality in a controlled manner, leaving a second handle for subsequent transformations. This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 1-bromo-4-chloropentane.
The differential reactivity of carbon-halogen bonds (I > Br > Cl > F) allows for the selective insertion of magnesium at the more labile carbon-bromine bond, yielding (4-chloropentyl)magnesium bromide. This bifunctional reagent is a valuable building block in medicinal chemistry and drug development, providing a five-carbon chain with a nucleophilic terminus and a latent electrophilic site (the C-Cl bond) for further elaboration. This allows for the sequential introduction of different molecular fragments, a key strategy in the synthesis of novel therapeutic agents.
Data Presentation
While specific quantitative data for the Grignard formation from this compound is not extensively published, the following tables summarize typical reaction parameters and expected yields based on analogous reactions with similar substrates. These values should serve as a reliable guide for experimental design.
Table 1: Key Reaction Parameters for Grignard Reagent Formation
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling.[2] |
| Reaction with Electrophile (e.g., Aldehyde) | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the alkoxide. |
| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions.[2] |
Experimental Protocols
A. Chemoselective Preparation of (4-chloropentyl)magnesium bromide
This protocol details the selective formation of the Grignard reagent at the carbon-bromine bond of this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then flush with inert gas. This process helps to activate the magnesium surface.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.
B. Reaction of (4-chloropentyl)magnesium bromide with an Electrophile (Example: Acetone)
This protocol describes the reaction of the prepared Grignard reagent with acetone (B3395972) to form 6-chloro-2-methylheptan-2-ol.
Materials:
-
(4-chloropentyl)magnesium bromide solution (from Protocol A)
-
Acetone, anhydrous
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction with Electrophile: Cool the freshly prepared (4-chloropentyl)magnesium bromide solution in an ice bath. Prepare a solution of acetone (0.9 equivalents) in anhydrous diethyl ether in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
Caption: Chemoselective formation of (4-chloropentyl)magnesium bromide.
Caption: General experimental workflow for the synthesis and use of (4-chloropentyl)magnesium bromide.
References
Application Notes and Protocols: 1-Bromo-4-chloropentane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromo-4-chloropentane as a bifunctional alkylating agent in the synthesis of pharmaceutical intermediates. The primary focus is on its application in the preparation of the diamine side chain of 4-aminoquinoline-based antimalarial drugs.
Introduction
This compound is a valuable synthetic building block possessing two distinct halogen atoms with differential reactivity. This allows for sequential nucleophilic substitution reactions, making it a useful intermediate in the construction of more complex molecules. In pharmaceutical synthesis, it serves as a precursor for introducing a five-carbon chain with functionalities at the 1 and 4 positions. A key application is in the synthesis of N-(4-aminopentyl)ethylamine, a diamine side chain that can be attached to a quinoline (B57606) core to generate potent antimalarial agents. The 4-aminoquinoline (B48711) class of drugs, including chloroquine, are known to interfere with the detoxification of heme in the malaria parasite.
Application: Synthesis of an Antimalarial Drug Intermediate
This compound is utilized in the synthesis of 4-Amino-1-ethylaminopentane, a crucial intermediate for a new generation of 4-aminoquinoline antimalarials. These drugs are designed to be effective against chloroquine-resistant strains of Plasmodium falciparum. The synthesis involves the N-alkylation of ethylamine (B1201723).
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Amino-1-ethylaminopentane from this compound is not extensively documented in publicly available literature, a general procedure for the N-alkylation of a primary amine with a haloalkane can be employed. The following is a representative protocol that can be adapted and optimized by the researcher.
General Protocol for the Synthesis of N-(4-aminopentyl)ethylamine
This procedure outlines the nucleophilic substitution reaction between this compound and ethylamine. Due to the potential for multiple alkylations, using a large excess of the primary amine (ethylamine) is recommended to favor the formation of the desired secondary amine.
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent, e.g., ethanol (B145695) or THF, or as a condensed gas)
-
A suitable solvent (e.g., Ethanol, Tetrahydrofuran (THF), Acetonitrile)
-
A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) - Optional, depending on the form of ethylamine used.
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., Ethanol).
-
Add a large excess of ethylamine (e.g., 10-20 equivalents) to the solution. If using a solution of ethylamine, it can be added directly. If using gaseous ethylamine, it should be condensed into the cooled reaction vessel.
-
The reaction can be stirred at room temperature or gently heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the solvent and excess ethylamine are removed under reduced pressure.
-
The residue is then taken up in a suitable extraction solvent (e.g., dichloromethane) and washed with a saturated aqueous sodium bicarbonate solution to remove any hydrohalide salts, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude N-(4-chloropentyl)ethylamine is then subjected to a second nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine) to form the final product, 4-Amino-1-ethylaminopentane.
-
Purification of the final product can be achieved by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Data Presentation
Due to the lack of specific published data for the synthesis of 4-Amino-1-ethylaminopentane from this compound, the following table provides a template for researchers to record their experimental data. Representative data for similar N-alkylation reactions are included for illustrative purposes.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1 eq. | |
| Ethylamine | 10-20 eq. | A large excess is used to minimize dialkylation. |
| Reaction Conditions | ||
| Solvent | Ethanol | Other polar aprotic solvents can be explored. |
| Temperature | Reflux (approx. 78 °C) | Can be optimized. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS. |
| Product | ||
| Product Name | 4-Amino-1-ethylaminopentane | |
| Yield (Theoretical) | To be determined | |
| Yield (Actual) | To be determined | |
| Purity (e.g., by GC or NMR) | To be determined | |
| Spectroscopic Data | ||
| 1H NMR | To be determined | |
| 13C NMR | To be determined | |
| Mass Spectrometry (m/z) | To be determined | |
| Infrared (IR) (cm-1) | To be determined |
Mandatory Visualization
Logical Relationships in the Synthesis of a 4-Aminoquinoline Antimalarial
Caption: Synthetic workflow for a 4-aminoquinoline antimalarial drug.
Signaling Pathway: Mechanism of Action of 4-Aminoquinoline Antimalarials
Caption: Mechanism of action of 4-aminoquinoline antimalarial drugs.
Application Notes: 1-Bromo-4-chloropentane in Polymer Chemistry
Introduction
1-Bromo-4-chloropentane is a halogenated alkane containing two different halogen atoms, bromine and chlorine, at positions 1 and 4, respectively.[1] This unique structure makes it a valuable bifunctional initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). The significant difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for the sequential and controlled synthesis of block copolymers.[2][3]
The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more labile and a better leaving group.[2] Consequently, in the presence of a suitable ATRP catalyst, the C-Br bond will selectively initiate polymerization while the C-Cl bond remains largely intact.[3][4] This dormant C-Cl group can then be activated under more stringent reaction conditions to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.[5] This methodology provides a powerful tool for creating complex macromolecular architectures with tailored properties.[6]
Key Application: Sequential Synthesis of Block Copolymers via ATRP
The primary application of this compound in polymer chemistry is as a bifunctional initiator for the synthesis of A-B type block copolymers. This process involves a two-step sequential monomer addition strategy, leveraging the differential reactivity of the C-Br and C-Cl bonds.
Logical Workflow for Block Copolymer Synthesis
Caption: Sequential ATRP using this compound as a bifunctional initiator.
Experimental Protocols
Protocol 1: Synthesis of Chloro-terminated Polystyrene (PS-Cl) Macroinitiator
This protocol describes the synthesis of the first block, polystyrene, initiated from the C-Br bond of this compound.
Materials:
-
Styrene (B11656) (monomer), freshly distilled
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (71.7 mg, 0.5 mmol) and anisole (10 mL).
-
Seal the flask with a rubber septum, and deoxygenate the mixture by bubbling with argon for 20 minutes.
-
In a separate, sealed flask, prepare a solution of styrene (10.4 g, 100 mmol), this compound (185.5 mg, 1.0 mmol), and PMDETA (173.3 mg, 1.0 mmol) in anisole (10 mL). Deoxygenate this solution by bubbling with argon for 20 minutes.
-
Using an argon-purged syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the reaction flask in a preheated oil bath at 110 °C and stir for 6 hours.
-
To stop the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Dilute the mixture with tetrahydrofuran (B95107) (THF), and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Polystyrene-block-poly(methyl acrylate) (PS-b-PMA) Diblock Copolymer
This protocol details the chain extension of the PS-Cl macroinitiator with methyl acrylate (B77674) to form the diblock copolymer.
Materials:
-
PS-Cl macroinitiator (from Protocol 1)
-
Methyl acrylate (MA) (monomer), freshly distilled
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
In a dried Schlenk flask, dissolve the PS-Cl macroinitiator (e.g., 5.0 g, assuming an Mₙ of ~5000 g/mol , 1.0 mmol) and CuCl (99.0 mg, 1.0 mmol) in anisole (20 mL).
-
Seal the flask and deoxygenate by bubbling with argon for 20 minutes.
-
In a separate sealed flask, prepare a solution of methyl acrylate (17.2 g, 200 mmol) and PMDETA (173.3 mg, 1.0 mmol) in anisole (10 mL). Deoxygenate this solution by bubbling with argon for 20 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the reaction flask via an argon-purged syringe.
-
Place the reaction flask in a preheated oil bath at 90 °C and stir for 8 hours.
-
Terminate the reaction and purify the polymer using the same procedure described in Protocol 1 (steps 6-9).
ATRP Reaction Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Data Presentation
Table 1: Reaction Conditions for PS-Cl Macroinitiator Synthesis
| Parameter | Value |
| Monomer | Styrene |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100 : 1 : 0.5 : 1 |
| Solvent | Anisole |
| Temperature | 110 °C |
| Reaction Time | 6 hours |
Table 2: Characterization of PS-Cl Macroinitiator
| Property | Typical Value | Method |
| Theoretical Mₙ ( g/mol ) | ~10,500 | Calculation |
| Experimental Mₙ ( g/mol ) | 9,800 - 11,000 | GPC |
| Polydispersity Index (PDI) | 1.10 - 1.25 | GPC |
| Monomer Conversion | 85 - 95% | ¹H NMR |
Table 3: Reaction Conditions for PS-b-PMA Diblock Copolymer Synthesis
| Parameter | Value |
| Macroinitiator | PS-Cl |
| Monomer | Methyl Acrylate |
| [Macroinitiator]:[Monomer]:[CuCl]:[PMDETA] | 1 : 200 : 1 : 1 |
| Solvent | Anisole |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
Table 4: Characterization of PS-b-PMA Diblock Copolymer
| Property | Typical Value | Method |
| Theoretical Mₙ ( g/mol ) | ~27,700 | Calculation |
| Experimental Mₙ ( g/mol ) | 25,000 - 29,000 | GPC |
| Polydispersity Index (PDI) | 1.20 - 1.40 | GPC |
| Monomer Conversion | 80 - 90% | ¹H NMR |
This compound serves as an effective and versatile bifunctional initiator for the controlled synthesis of block copolymers via sequential ATRP. The differential reactivity of its carbon-halogen bonds enables a two-step polymerization process, providing a straightforward route to complex macromolecular structures. The protocols and data presented herein offer a foundational framework for researchers and scientists in the fields of polymer chemistry and materials science to explore the synthesis of novel polymeric materials with precisely engineered properties.
References
- 1. This compound | C5H10BrCl | CID 15416791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Block copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Protocol for nucleophilic substitution with 1-Bromo-4-chloropentane
An Application Note on the Selective Nucleophilic Substitution of 1-Bromo-4-chloropentane
Introduction
This compound is a bifunctional alkyl halide that serves as a valuable building block in organic synthesis. Its structure features two different halogen atoms, a primary bromide and a secondary chloride, which exhibit distinct reactivities. This differential reactivity allows for selective nucleophilic substitution, making it a versatile substrate for introducing various functional groups in a controlled manner. In drug development and materials science, such selective functionalization is crucial for the synthesis of complex target molecules.
The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, the bromide ion is a better leaving group than the chloride ion.[1][2][3] This inherent property dictates that in nucleophilic substitution reactions, particularly under SN2 conditions, the nucleophile will preferentially attack the primary carbon atom bearing the bromine atom.[4][5][6] This application note provides a protocol for the selective nucleophilic substitution of this compound, focusing on the synthesis of 1-azido-4-chloropentane, a useful intermediate for "click chemistry" applications.
Principles of Reactivity
Nucleophilic substitution reactions involving haloalkanes are fundamental transformations in organic chemistry.[6][7][8] The reaction rate and mechanism are influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. For this compound, the primary alkyl bromide is significantly more reactive towards SN2 displacement than the secondary alkyl chloride due to less steric hindrance and the superior leaving group ability of bromide.[1][9]
-
Leaving Group Ability: The order of leaving group ability for halogens in polar, aprotic solvents is I > Br > Cl > F.[1]
-
Steric Hindrance: The SN2 mechanism involves a backside attack by the nucleophile. Primary alkyl halides, like the 1-bromo portion of the molecule, are less sterically hindered and react faster than secondary alkyl halides.[9]
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity.[10]
Data Presentation: Reaction Conditions
The following table summarizes representative conditions for the selective nucleophilic substitution at the C1 position of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Approx. Time (h) | Major Product |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF | 60 - 80 | 12 - 24 | 1-Azido-4-chloropentane |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Ethanol / Water | Reflux | 4 - 8 | 5-Chlorohexanenitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Ethanol / Water | Reflux | 6 - 12 | 4-Chloropentan-1-ol |
| Thiolate (RS⁻) | Sodium Thiophenoxide | Ethanol | 50 | 3 - 6 | 4-Chloro-1-(phenylthio)pentane |
Mandatory Visualizations
Caption: Selective nucleophilic substitution on this compound.
Experimental Protocol: Synthesis of 1-Azido-4-chloropentane
This protocol details the procedure for the selective substitution of the bromide in this compound with an azide group using sodium azide.
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.
-
DMF is a skin irritant. Handle with care.
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
-
Reagent Addition:
-
Carefully add sodium azide (1.5 eq) to the stirred solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 70°C using a heating mantle.
-
Maintain vigorous stirring and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.
-
If necessary, purify the crude 1-azido-4-chloropentane by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
-
Caption: Experimental workflow for the synthesis of 1-azido-4-chloropentane.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. lecturio.com [lecturio.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Haloalkane - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
Application Notes and Protocols for the Chemoselective Grignard Reaction of 1-Bromo-4-chloropentane
I. Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. This document provides detailed protocols for the experimental setup of a Grignard reaction using 1-bromo-4-chloropentane. A key aspect of this reaction is the chemoselective formation of the Grignard reagent. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the magnesium insertion occurs preferentially at the C-Br bond.[3][4] This selectivity allows the chlorine atom to be retained in the product for subsequent functionalization, making this compound a valuable bifunctional building block.
The general order of reactivity for alkyl halides in Grignard reagent formation is I > Br > Cl > F.[4][5] This differential reactivity is based on the carbon-halogen bond dissociation energy, where the C-Br bond is weaker and thus has a lower activation energy for magnesium insertion than the C-Cl bond.[4]
II. Key Reaction Parameters and Expected Data
The success of the chemoselective Grignard reaction depends on several critical parameters. Careful control of these factors is essential to maximize the yield of the desired product and minimize side reactions.
Data Presentation
The following table summarizes the key parameters, their typical ranges, and their roles in the reaction.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilizing the Grignard reagent.[5] THF is generally preferred for less reactive chlorides, but diethyl ether is sufficient here. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures the complete consumption of the alkyl bromide.[1] |
| Activation Method | Iodine crystal or 1,2-dibromoethane (B42909) | Used to remove the passivating magnesium oxide layer and initiate the reaction.[1][6] |
| Temperature | 25-35 °C (Gentle Reflux) | The reaction is exothermic; the addition rate should be controlled to maintain a gentle reflux of the ether solvent.[6] |
| Reaction Time | 1 - 2 hours | Stirring is continued after addition is complete to ensure full conversion to the Grignard reagent.[1] |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent | E.g., Aldehydes, Ketones, Esters. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature to control exothermicity and then allowed to warm.[1] |
| General | ||
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive with water and oxygen; anhydrous and anaerobic conditions are critical.[7] |
| Expected Product Yield | 60 - 85% | Highly dependent on the purity of reagents, reaction conditions, and the nature of the electrophile.[1] |
III. Experimental Workflow
The diagram below outlines the general workflow for the preparation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.
Caption: General experimental workflow for the chemoselective Grignard reaction.
IV. Experimental Protocols
Protocol 1: Preparation of 4-chloro-1-pentylmagnesium bromide
-
Materials and Reagents:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Magnesium turnings (1.2 eq.)
-
Iodine crystal (1-2 small crystals)
-
This compound (1.0 eq.)
-
Anhydrous diethyl ether (or THF)
-
-
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture and allow it to cool to room temperature.[1]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the flask. Add a single, small crystal of iodine. Gently warm the flask with a heat gun until faint violet iodine vapors are observed, then stop heating.[1] The disappearance of the iodine color indicates magnesium activation.
-
Initiation: Add enough anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction should begin within a few minutes, indicated by the solution turning cloudy and gentle boiling of the ether.[1] If the reaction does not start, gentle warming with a water bath may be necessary.
-
Completion: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but gentle reflux.[6] After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The resulting cloudy, grey-black solution is the Grignard reagent and should be used immediately.[1]
-
Protocol 2: Reaction with an Electrophile (Example: Acetone)
-
Materials and Reagents:
-
Prepared Grignard reagent solution from Protocol 1
-
Acetone (1.0 eq.), freshly distilled
-
Anhydrous diethyl ether
-
Syringe or dropping funnel
-
-
Procedure:
-
Cooling: Cool the flask containing the prepared Grignard reagent to 0 °C in an ice-water bath.
-
Addition of Electrophile: Prepare a solution of acetone (1.0 eq.) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent.[6] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Protocol 3: Work-up and Purification
-
Materials and Reagents:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and protonate the magnesium alkoxide salt. Continue adding until the fizzing ceases and most of the solids have dissolved.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if needed. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[9]
-
Washing: Combine all organic layers and wash them once with water and then once with brine to remove any remaining inorganic salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting crude alcohol (6-chloro-2-methyl-2-hexanol) by flash column chromatography or distillation.
-
V. Potential Side Reactions and Troubleshooting
The primary side reaction of concern is the Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide to form a dimer.[1][10]
-
Wurtz Coupling: R-MgX + R-X → R-R + MgX₂
-
Minimization: This side reaction is minimized by adding the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide in the presence of the already-formed Grignard reagent.[1]
-
Another potential issue is the failure of the reaction to initiate.
-
Troubleshooting Initiation Failure:
-
Cause: Inactive magnesium surface due to an oxide layer; presence of moisture.
-
Solution: Ensure all glassware is meticulously dried and the reaction is under an inert atmosphere.[1] Use a fresh source of magnesium and an activator like iodine.[6] If necessary, a few drops of 1,2-dibromoethane can be added. Crushing the magnesium turnings with a dry glass rod can also expose a fresh surface.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Synthesis of Functionalized Heterocycles Using 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of functionalized six-membered heterocycles, specifically 2-methyltetrahydropyran (B156201) and N-substituted-2-methylpiperidines, utilizing the bifunctional building block 1-bromo-4-chloropentane. The protocols outlined herein are based on established principles of intramolecular nucleophilic substitution reactions and are designed to offer a comprehensive guide for laboratory application.
Introduction
This compound is a versatile difunctionalized aliphatic halide that serves as a valuable precursor in the synthesis of various heterocyclic structures. Its differential reactivity, with the bromide being a better leaving group than the chloride, allows for selective and sequential nucleophilic substitutions. This property is particularly advantageous for the construction of cyclic compounds through intramolecular pathways. The five-carbon chain provides the ideal backbone for the formation of thermodynamically stable six-membered rings, which are prevalent motifs in numerous pharmaceuticals and biologically active molecules.
This document details two primary applications of this compound in heterocyclic synthesis: the formation of a C-O bond to yield 2-methyltetrahydropyran and the formation of a C-N bond to produce N-substituted-2-methylpiperidines.
Synthesis of 2-Methyltetrahydropyran
The synthesis of 2-methyltetrahydropyran from this compound proceeds via a two-step sequence involving a selective hydrolysis followed by an intramolecular Williamson ether synthesis.
Reaction Pathway
The initial step involves the selective hydrolysis of the more reactive alkyl bromide to form 4-chloro-1-pentanol. The subsequent intramolecular cyclization is achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then displaces the chloride in an SN2 reaction to form the tetrahydropyran (B127337) ring.
Caption: Reaction pathway for the synthesis of 2-Methyltetrahydropyran.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-1-pentanol
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of acetone (B3395972) and water, add sodium bicarbonate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-chloro-1-pentanol, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 2-Methyltetrahydropyran
-
Prepare a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-chloro-1-pentanol (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-methyltetrahydropyran.
Quantitative Data
| Step | Reactants | Reagents/Solvents | Temperature | Time (h) | Yield (%) |
| 1 | This compound, Water | Acetone, NaHCO₃ | Reflux | 4-6 | ~90 |
| 2 | 4-Chloro-1-pentanol | NaH, Anhydrous THF | Reflux | 12-18 | 75-85 |
Synthesis of N-Substituted-2-methylpiperidines
The synthesis of N-substituted-2-methylpiperidines from this compound involves a tandem nucleophilic substitution and intramolecular cyclization with a primary amine.
Reaction Pathway
The primary amine first displaces the more reactive bromide to form an N-substituted 4-chloro-1-pentylamine intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the secondary amine attacks the carbon bearing the chlorine atom to form the piperidine (B6355638) ring.
Caption: Synthesis of N-Substituted-2-methylpiperidines.
Experimental Protocol
-
In a sealed reaction vessel, combine this compound (1.0 eq), the desired primary amine (2.5 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile (B52724) or DMF.
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-substituted-2-methylpiperidine.
Quantitative Data
| Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Acetonitrile | 80 | 24 | 65-75 |
| Aniline | DMF | 100 | 36 | 50-60 |
| Cyclohexylamine | Acetonitrile | 80 | 24 | 70-80 |
Safety Precautions
-
This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.
-
All reactions should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of 2-methyl-substituted tetrahydropyrans and piperidines. The differential reactivity of the bromine and chlorine atoms allows for controlled, sequential reactions to build these important heterocyclic scaffolds. The provided protocols offer a solid foundation for researchers to explore the synthesis of a wide range of functionalized heterocycles for applications in drug discovery and materials science.
Synthesis of Substituted Cyclopentanes from 1-Bromo-4-chloropentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of substituted cyclopentanes, commencing from the readily available starting material, 1-bromo-4-chloropentane. The synthetic strategy involves an initial intramolecular cyclization to form a key intermediate, (chloromethyl)cyclopentane (B1281465), which is subsequently functionalized through various nucleophilic substitution reactions. This approach offers a versatile platform for the generation of a library of cyclopentane (B165970) derivatives for applications in medicinal chemistry and materials science.
Overview of the Synthetic Strategy
The synthesis of substituted cyclopentanes from this compound is a two-stage process. The first stage is an intramolecular Grignard reaction, which results in the formation of a five-membered ring. The bromine atom, being more reactive than chlorine, selectively forms the Grignard reagent, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to yield (chloromethyl)cyclopentane.
The second stage involves the nucleophilic substitution of the chloride in (chloromethyl)cyclopentane with a variety of nucleophiles to introduce different functional groups. This allows for the synthesis of a diverse range of substituted cyclopentanes, including alcohols, ethers, amines, thiols, nitriles, and azides.
Experimental Protocols
Stage 1: Synthesis of (Chloromethyl)cyclopentane via Intramolecular Grignard Cyclization
This protocol describes the formation of (chloromethyl)cyclopentane from this compound. The reaction must be carried out under anhydrous conditions to prevent the quenching of the Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Magnesium Activation: To the three-necked round-bottom flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Assemble the flask with the reflux condenser and dropping funnel. Gently heat the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed and then dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming may be applied.
-
Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel over a period of 2-3 hours to maintain a gentle reflux. This slow addition is crucial to favor the intramolecular cyclization over intermolecular side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M hydrochloric acid to quench the reaction and dissolve any unreacted magnesium. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude (chloromethyl)cyclopentane can be purified by fractional distillation.
Quantitative Data for Stage 1:
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium | 1.1 - 1.5 eq | A slight excess ensures complete reaction of the alkyl bromide. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Activation Method | Iodine crystal | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 3 - 5 hours | |
| Expected Outcome | ||
| Product | (Chloromethyl)cyclopentane | |
| Expected Yield | 70 - 85% | Yields can be affected by the rate of addition and purity of reagents. |
Stage 2: Synthesis of Substituted Cyclopentanes from (Chloromethyl)cyclopentane
The following protocols describe the synthesis of various substituted cyclopentanes from (chloromethyl)cyclopentane via nucleophilic substitution reactions.
Reaction: (Chloromethyl)cyclopentane + NaOH → Cyclopentylmethanol
Procedure:
-
In a round-bottom flask, dissolve (chloromethyl)cyclopentane (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 9:1 v/v).
-
Add sodium hydroxide (B78521) (1.5 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the acetone by rotary evaporation.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude cyclopentylmethanol, which can be purified by distillation.
Reaction: (Chloromethyl)cyclopentane + NaOCH₃ → (Methoxymethyl)cyclopentane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (B1231860) (1.2 eq) in anhydrous methanol.
-
Add (chloromethyl)cyclopentane (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully add water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The product can be purified by distillation.
Reaction: (Chloromethyl)cyclopentane + NaN₃ → (Azidomethyl)cyclopentane (B2624582) → (Cyclopentylmethyl)amine
Procedure (Two Steps):
-
Azide (B81097) Formation: Dissolve (chloromethyl)cyclopentane (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80-90°C for 12-24 hours.[1] After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate to obtain crude (azidomethyl)cyclopentane. Caution: Organic azides can be explosive and should be handled with care.
-
Reduction to Amine: Dissolve the crude (azidomethyl)cyclopentane in anhydrous THF or diethyl ether. Carefully add lithium aluminum hydride (LAH) (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with ether. Dry the filtrate over anhydrous potassium carbonate and concentrate to yield (cyclopentylmethyl)amine.
Reaction: (Chloromethyl)cyclopentane + NaSH → Cyclopentylmethanethiol
Procedure:
-
In a round-bottom flask, dissolve sodium hydrosulfide (B80085) (NaSH) (1.5 eq) in ethanol.
-
Add (chloromethyl)cyclopentane (1.0 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction and pour into water.
-
Acidify with dilute HCl and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the thiol.
Reaction: (Chloromethyl)cyclopentane + NaCN → Cyclopentylacetonitrile
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO). Caution: Cyanide salts are highly toxic.
-
Add (chloromethyl)cyclopentane (1.0 eq) and heat the mixture to 100-120°C for 4-6 hours.
-
Cool the reaction and pour into a large volume of water.
-
Extract with diethyl ether.
-
Wash the organic extracts thoroughly with water and then brine, dry over anhydrous calcium chloride, and concentrate. The product can be purified by distillation.
Quantitative Data for Stage 2 Reactions:
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Cyclopentylmethanol | NaOH | Acetone/Water | Reflux | 4-6 | 75-90 |
| (Methoxymethyl)cyclopentane | NaOCH₃ | Methanol | Reflux | 3-5 | 80-95 |
| (Cyclopentylmethyl)amine | 1. NaN₃2. LiAlH₄ | 1. DMF2. THF/Ether | 1. 80-902. 0 to RT | 1. 12-242. 2-4 | 60-75 (over 2 steps) |
| Cyclopentylmethanethiol | NaSH | Ethanol | Reflux | 2-4 | 70-85 |
| Cyclopentylacetonitrile | NaCN | DMSO | 100-120 | 4-6 | 80-90 |
Visualizations
Overall Synthetic Workflow
Caption: Overall synthetic workflow for substituted cyclopentanes.
Mechanism of Intramolecular Grignard Cyclization
Caption: Mechanism of intramolecular Grignard cyclization.
Nucleophilic Substitution on (Chloromethyl)cyclopentane
Caption: General mechanism for SN2 reactions on (chloromethyl)cyclopentane.
References
Application Notes and Protocols: The Role of 1-Bromo-4-chloropentane in the Synthesis of N-Substituted 2-Methylpiperidines
Introduction
1-Bromo-4-chloropentane is a versatile difunctional alkylating agent of significant interest in multi-step organic synthesis. Its structure, featuring a primary bromide and a secondary chloride, allows for selective and sequential reactions with nucleophiles. This differential reactivity is particularly valuable in the construction of heterocyclic scaffolds, which are prominent in medicinal chemistry and drug development. One of the key applications of this compound is in the synthesis of N-substituted 2-methylpiperidines, a common motif in a wide range of biologically active compounds and approved pharmaceuticals.
These application notes provide a detailed protocol for a two-step synthesis of a representative N-substituted 2-methylpiperidine (B94953), namely 1-benzyl-2-methylpiperidine (B1313057), starting from this compound and benzylamine (B48309). The protocol highlights the utility of this haloalkane in the efficient construction of the piperidine (B6355638) ring system.
Principle of the Synthesis
The synthesis of N-substituted 2-methylpiperidines from this compound proceeds via a two-step sequence:
-
N-Alkylation: A primary amine is reacted with this compound. Due to the higher reactivity of the primary bromide compared to the secondary chloride, the reaction can be controlled to achieve selective mono-alkylation at the primary carbon, forming an N-(4-chloropentyl) intermediate.
-
Intramolecular Cyclization: The secondary amine intermediate undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chlorine atom on the pentyl chain, leading to the formation of the 2-methylpiperidine ring.
This strategy provides a straightforward and efficient route to a variety of N-substituted 2-methylpiperidines by simply varying the starting primary amine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-benzyl-2-methylpiperidine from benzylamine and this compound.
| Step | Reaction | Reactants | Key Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Alkylation | Benzylamine, this compound | K₂CO₃, Acetonitrile (B52724) | 12-24 | 80 | 70-80 |
| 2 | Intramolecular Cyclization | N-Benzyl-N-(4-chloropentan-2-yl)amine | Na₂CO₃, Ethanol (B145695) | 6-12 | Reflux | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-chloropentyl)benzylamine (Step 1)
This protocol details the selective N-alkylation of benzylamine with this compound.
Materials:
-
Benzylamine
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask.
-
To the stirred suspension, add benzylamine (1.0 equivalent).
-
Slowly add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(4-chloropentyl)benzylamine.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 1-benzyl-2-methylpiperidine (Step 2)
This protocol describes the intramolecular cyclization of N-(4-chloropentyl)benzylamine to form the piperidine ring.
Materials:
-
N-(4-chloropentyl)benzylamine (from Step 1)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the crude N-(4-chloropentyl)benzylamine (1.0 equivalent) in ethanol.
-
Add anhydrous sodium carbonate (2.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude 1-benzyl-2-methylpiperidine can be purified by vacuum distillation or flash column chromatography to yield the final product.
Visualizations
Caption: Synthetic pathway for 1-benzyl-2-methylpiperidine.
Caption: Experimental workflow for the two-step synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromo-4-chloropentane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-bromo-4-chloropentane, a bifunctional alkyl halide valuable in organic synthesis. The following information is intended for researchers, scientists, and drug development professionals to help optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary methods for the synthesis of this compound:
-
Bromination of 4-chloropentan-1-ol (B3131254): This involves the selective replacement of a hydroxyl group with bromine using a brominating agent like phosphorus tribromide (PBr₃). This method offers excellent regioselectivity.[1]
-
Halogen Exchange Reaction: This route, a variation of the Finkelstein reaction, involves treating a precursor like 1,4-dichloropentane (B1360421) with a bromide salt to exchange one of the chlorine atoms for bromine.[1][2][3]
-
Hydrobromination of 4-chloro-1-pentene: This method involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of 4-chloro-1-pentene.[4][5]
Q2: How do I choose the best synthetic route?
The choice of synthesis depends on the availability of starting materials, required scale, and desired purity. The bromination of 4-chloropentan-1-ol is often preferred for its high regioselectivity and avoidance of carbocation rearrangements that can occur with other methods. Halogen exchange can be effective if the corresponding dichloroalkane is readily available. Hydrobromination is a viable option but requires careful control to prevent side reactions.
Q3: What are the main side reactions to consider during these syntheses?
The primary side reactions include:
-
Elimination Reactions: Formation of various chloropentene isomers can occur, especially at higher temperatures, leading to reduced yield of the desired product.[2][6]
-
Carbocation Rearrangements: In methods that proceed via a carbocation intermediate, such as the reaction of an alcohol with HBr, rearrangements can lead to a mixture of isomeric products. Using PBr₃, which proceeds via an Sₙ2 mechanism, avoids this issue.[7]
-
Over-bromination/Dihalogenation: In halogen exchange reactions, it's possible to form 1,4-dibromopentane (B1359787) if the reaction is not carefully controlled.[2]
Q4: What are the recommended purification methods for this compound?
The most common purification technique is fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling point impurities.[6][8] A typical workup involves washing the crude product with water to remove water-soluble impurities, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, and finally a brine wash before drying over an anhydrous salt like magnesium sulfate (B86663) or calcium chloride.[6]
Troubleshooting Guides
Method 1: Bromination of 4-chloropentan-1-ol with PBr₃
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive or hydrolyzed PBr₃. | Use a fresh bottle of PBr₃ or distill it before use. Ensure the reaction is conducted under anhydrous conditions with dry glassware and solvent.[9] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | |
| Presence of Alkene Impurity in Product | Elimination side reaction. | Maintain a low reaction temperature (e.g., 0 °C to room temperature).[6] The use of a non-coordinating base like pyridine (B92270) can help scavenge the HBr byproduct that can promote elimination.[7][9] |
| Unreacted Starting Alcohol in Product | Insufficient brominating agent. | Use a slight excess of PBr₃ (approximately 0.33 to 0.4 equivalents per equivalent of alcohol).[9] |
| Incomplete reaction. | Ensure adequate mixing and reaction time. | |
| Difficult Product Isolation / Emulsion during Workup | Formation of phosphorus byproducts. | Quench the reaction by slowly adding it to ice water.[6] Ensure thorough mixing during aqueous washes to remove all water-soluble phosphorus species. |
Method 2: Halogen Exchange from 1,4-dichloropentane
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Unfavorable equilibrium. | The Finkelstein reaction is an equilibrium process.[10] Drive the reaction forward by using a solvent in which the product sodium or potassium chloride is insoluble, such as acetone.[3][10] Use a large excess of the bromide salt. |
| Low reactivity of the secondary chloride. | Secondary halides are less reactive in Sₙ2 reactions than primary halides.[10] Increase the reaction temperature or consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance the reaction rate.[2] | |
| Formation of 1,4-dibromopentane | Excessive reaction time or temperature. | Monitor the reaction progress closely by GC and stop the reaction once the optimal conversion to the desired product is achieved. |
| Incorrect stoichiometry. | Use a controlled stoichiometry of the bromide source (e.g., 1.05 equivalents) to favor monofunctionalization.[2] | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. |
| Inefficient purification. | Due to similar boiling points, separation of 1,4-dichloropentane and this compound by distillation can be challenging. Optimize fractional distillation conditions (e.g., use a longer column, higher reflux ratio). |
Method 3: Hydrobromination of 4-chloro-1-pentene
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of 2-bromo-4-chloropentane (Anti-Markovnikov product) | Presence of peroxides. | Ensure the alkene starting material is free of peroxides. The reaction of HBr in the presence of peroxides proceeds via a radical mechanism, leading to anti-Markovnikov addition.[11][12] |
| Low Yield | Loss of gaseous HBr. | Ensure the reaction is performed in a closed or well-contained system to prevent the escape of HBr gas. |
| Incomplete reaction. | Bubble HBr gas through the solution or use a solution of HBr in a suitable solvent like acetic acid. | |
| Formation of Isomeric Products | Carbocation rearrangement. | The initial carbocation formed upon protonation of the alkene may rearrange to a more stable carbocation before bromide attack. This is an inherent risk of this method. Using non-coordinating solvents and low temperatures can sometimes minimize rearrangements. |
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions and Yields
| Synthesis Route | Starting Material | Key Reagents & Conditions | Typical Yield | Reference |
| Bromination of Alcohol | 4-chloropentan-1-ol | PBr₃, Anhydrous ether, 0 °C to reflux | >60% | [6][7] |
| Halogen Exchange | 1,4-dichloropentane | NaBr, Phase-transfer catalyst, 40 °C | ~68% | [2] |
| Halogen Exchange | 1,5-dichloropentane & 1,5-dibromopentane | DMF, 100°C, 3 hours | ~41% (in mixture) | [13] |
| Hydrobromination | 4-chloro-1-pentene | HBr (gas or solution), cold conditions | Variable | [4][5] |
Experimental Protocols
Protocol 1: Synthesis from 4-chloropentan-1-ol using PBr₃
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). Ensure all glassware is oven-dried.
-
Reagents: Dissolve 4-chloropentan-1-ol in an anhydrous solvent such as diethyl ether or dichloromethane (B109758) and place it in the flask. Cool the flask to 0 °C in an ice bath.
-
Addition: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 1-2 hours. Monitor the reaction's progress using TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding cold water or pouring the mixture over ice. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
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Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[6]
Visualizations
Caption: Key synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Decision tree for selecting an appropriate synthetic route.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Buy this compound (EVT-8761552) [evitachem.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 1-Bromo-4-chloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-chloropentane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions that can impact yield and purity.
Issue: Low Yield of this compound
Low product yield is a frequent challenge. The following sections detail potential causes and solutions.
Cause 1: Competing Elimination Reactions
Elimination reactions, primarily E1 and E2, can compete with the desired nucleophilic substitution, leading to the formation of alkene byproducts. This is particularly prevalent at higher temperatures and in the presence of strong, non-nucleophilic bases.
-
Solution:
-
Temperature Control: Maintain optimal reaction temperatures. For nucleophilic substitution reactions in dimethylformamide (DMF), the maximum yield is typically observed around 100°C. Deviations of as little as 15°C can reduce efficiency by 20-25%[1].
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Choice of Base/Nucleophile: When a base is required, use a strong, nucleophilic base to favor substitution over elimination. Avoid strong, sterically hindered bases which tend to promote elimination.
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Solvent Selection: Polar aprotic solvents like DMF can enhance nucleophilic substitution.[1]
-
Cause 2: Over-halogenation (Dihalogenation)
The formation of 1,4-dibromopentane (B1359787) and 1,4-dichloropentane (B1360421) can occur, especially in syntheses involving halogen exchange or radical halogenation.
-
Solution:
-
Stoichiometry Control: Use a precise stoichiometry of the halogenating agent. For instance, in syntheses utilizing bromide sources, employing a slight excess (e.g., 1.05 equivalents) can optimize the formation of the desired monobrominated product while minimizing dihalogenation.[1]
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Radical Inhibitors: In free-radical halogenation reactions, the addition of a radical inhibitor, such as hydroquinone (B1673460) (around 0.5 wt%), can suppress the formation of dibromide byproducts.[1]
-
Catalyst Loading: In catalyzed reactions, such as those using a phase-transfer catalyst, optimal catalyst loading is crucial. For example, with tetrabutylammonium (B224687) bromide, a concentration of 15-20 mol% is often effective, as lower concentrations may be insufficient and higher concentrations can promote dihalogenation.[1]
-
Cause 3: Hydrolysis of the Product
This compound is susceptible to hydrolysis, which can reduce the yield during workup and purification.
-
Solution:
-
Aqueous Workup: When quenching the reaction, gradually add the reaction mixture to ice-cold water (0-5°C) and neutralize with a mild base like sodium bicarbonate. This minimizes hydrolysis compared to adding water at ambient temperature.[1]
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Drying: Thoroughly dry the organic extracts using a suitable drying agent (e.g., anhydrous magnesium sulfate) before solvent removal.
-
Issue: Product Purity is Low
Impurities in the final product can arise from the side reactions mentioned above and unreacted starting materials.
-
Solution:
-
Purification:
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Distillation: Vacuum distillation is an effective method for purifying this compound, as it lowers the boiling point and minimizes thermal degradation. The boiling point is reduced from approximately 175°C at atmospheric pressure to 68-70°C at 20 mmHg.[1]
-
Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography can be employed. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating haloalkanes from less polar byproducts.[2]
-
-
Post-purification Stabilization: To prevent decomposition during storage, consider adding a small amount of an organic base, such as diethanolamine (B148213) (0.1-0.3 wt%).[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The main side reactions include:
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Elimination Reactions: Formation of various pentene isomers through E1 or E2 pathways, especially at elevated temperatures or with inappropriate base selection.[1]
-
Over-halogenation: Formation of 1,4-dibromopentane and 1,4-dichloropentane due to excessive halogenating agent or non-selective reaction conditions.[1]
-
Hydrolysis: Reaction with water during workup to form the corresponding alcohol.[1]
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting materials, the desired product, and various byproducts. A non-polar or low-polarity GC column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally suitable for analyzing alkyl halides.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield is highly dependent on the synthetic method employed. For instance, a phase-transfer catalysis method can achieve an isolated yield of around 68%.[1] Nucleophilic displacement reactions in DMF at 100°C have reported yields of approximately 45%.[1] It is crucial to optimize the reaction conditions for your specific method to maximize the yield.
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Byproduct Formation
| Synthesis Method | Optimal Solvent | Optimal Temperature (°C) | Typical Yield (%) | Major Byproducts | Byproduct Formation (%) | Reference |
| Nucleophilic Displacement | Dimethylformamide | 100 | 45 | Elimination Products | Not Specified | [1] |
| Free-Radical Bromination | Carbon Tetrachloride | 78 | 62 | Dibromopentane | < 8 (with inhibitor) | [1] |
| Phase-Transfer Catalysis | Dichloromethane-Water | 40 | 68 | Dihalogenated Pentanes | < 8 | [1] |
Table 2: Influence of Temperature on Nucleophilic Displacement Yield in DMF [1]
| Temperature Deviation from Optimum (100°C) | Approximate Yield Reduction (%) |
| ± 15°C | 20 - 25 |
Experimental Protocols
Protocol: Synthesis of this compound via Nucleophilic Halogen Exchange
This protocol is a representative example and may require optimization.
Materials:
-
1,4-Dichloropentane
-
Sodium Bromide
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF)
-
Deionized Water
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Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-dichloropentane, sodium bromide (1.2 equivalents), and tetrabutylammonium bromide (0.15 equivalents).
-
Add dimethylformamide as the solvent.
-
Heat the reaction mixture to 100°C and stir for 8-12 hours. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 1-Bromo-4-chloropentane by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-4-chloropentane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is approximately 175 °C at atmospheric pressure. Under reduced pressure (20 mmHg), the boiling point is in the range of 68-70 °C[1].
Q2: What are the most common impurities I might encounter?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials, solvents, and side-products from competing reactions. Potential impurities include 1,4-dichloropentane, 1,4-dibromopentane, 1-bromo-5-chloropentane, and 4-chloro-1-pentene.
Q3: When should I use fractional distillation instead of simple distillation?
A3: Fractional distillation is necessary when the boiling points of the components in a liquid mixture are close, typically with a difference of less than 25 °C. Given the boiling points of potential impurities, fractional distillation is the recommended method for achieving high purity of this compound.
Q4: How can I improve the separation efficiency of my fractional distillation?
A4: To enhance separation, you can use a longer fractionating column, or a column with a higher efficiency packing material (e.g., Raschig rings, Vigreux indentations). Additionally, maintaining a slow and steady distillation rate is crucial for achieving good separation.
Q5: My distilled product is discolored. What could be the cause?
A5: Discoloration in the distillate can be due to the thermal decomposition of the product or impurities at high temperatures. Distilling under reduced pressure to lower the boiling point can help mitigate this issue. It is also recommended to stabilize the purified product with an organic base like diethanolamine (B148213) to prevent acid-catalyzed decomposition during storage[1].
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | C₅H₁₀BrCl | 185.49 | 175 | 760 |
| 68-70 | 20 | |||
| 1,4-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 162 | 760 |
| 1,4-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 98-99 | 25 |
| 1-Bromo-5-chloropentane | C₅H₁₀BrCl | 185.49 | 210-212 | 760 |
| 4-Chloro-1-pentene | C₅H₉Cl | 104.58 | 98.5 | 760 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting. | - Insufficient heating.- A leak in the distillation apparatus.- Condenser water is too cold, causing the vapor to solidify. | - Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal. Use vacuum grease if necessary.- Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature. |
| Distillation is proceeding too quickly. | - Heating rate is too high. | - Reduce the temperature of the heating mantle to achieve a slow, steady drip rate of 1-2 drops per second. |
| The temperature at the thermometer fluctuates. | - Uneven boiling (bumping).- The heating rate is inconsistent.- The thermometer bulb is not correctly positioned. | - Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure the heating mantle is set to a stable temperature.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. |
| Poor separation of components. | - Distillation rate is too fast.- Inefficient fractionating column.- The column is not properly insulated. | - Reduce the heating rate.- Use a longer or more efficient fractionating column.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Product in the receiving flask is cloudy. | - Presence of water. | - Ensure all glassware is thoroughly dried before starting the distillation.- Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Experimental Protocol: Fractional Distillation of this compound
1. Preparation of the Crude Mixture:
-
Ensure the crude this compound has been appropriately worked up to remove any acidic or basic impurities.
-
Dry the crude product over an anhydrous drying agent (e.g., anhydrous MgSO₄), and then filter or decant the liquid into a round-bottom flask suitable for distillation.
2. Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Use a heating mantle with a magnetic stirrer.
-
Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
The distillation flask should not be more than two-thirds full.
-
Select a fractionating column appropriate for the expected separation. A Vigreux column is a common choice.
-
Position the thermometer correctly in the distillation head. The top of the mercury bulb should be level with the bottom of the side-arm leading to the condenser.
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Ensure all glass joints are securely clamped and sealed. If performing a vacuum distillation, apply a thin layer of vacuum grease to the joints.
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Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.
3. Distillation Procedure:
-
Begin stirring the crude mixture.
-
Turn on the heating mantle and gradually increase the temperature.
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Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.
-
A ring of condensing vapor should slowly ascend through the column. The distillation should be conducted at a slow, steady rate to ensure good separation.
-
Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize at the boiling point of the next component.
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When the temperature approaches the boiling point of this compound (approx. 175 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.
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Collect the fraction that distills over at a constant temperature. This is your purified product.
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Continue distillation until a sharp drop or rise in temperature is observed, or until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool down before dismantling.
Mandatory Visualization
References
Technical Support Center: Grignard Reagent Formation from 1-Bromo-4-chloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemoselective Grignard reagent formation from 1-bromo-4-chloropentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in forming a Grignard reagent from this compound?
A1: The primary challenge is to achieve chemoselective insertion of magnesium into the carbon-bromine (C-Br) bond while leaving the carbon-chlorine (C-Cl) bond intact. This selectivity is crucial for synthesizing the desired 4-chloropentylmagnesium bromide intermediate, which can then be used in subsequent reactions.
Q2: On what chemical principle is the selective Grignard reagent formation based?
A2: The selectivity is based on the difference in bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, and therefore has a lower activation energy for oxidative addition of magnesium.[1][2][3] The general order of reactivity for organic halides in Grignard reagent formation is R-I > R-Br > R-Cl > R-F.[1][3]
Q3: What are the main potential side reactions?
A3: The main side reactions include:
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Di-Grignard Formation: Reaction of magnesium at both the C-Br and C-Cl bonds, leading to the formation of a dimagnesium reagent.[2]
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Wurtz Coupling: The newly formed Grignard reagent can react with the starting this compound to form a dimer (1,8-dichloro-4-methyldecane).[4][5][6]
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Reaction with Moisture or Air: Grignard reagents are highly reactive and will be quenched by water, alcohols, or oxygen.[1][4]
Q4: Which solvent is best for this reaction?
A4: Anhydrous ethereal solvents are essential for Grignard reagent formation. Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent as it is effective at solvating and stabilizing the Grignard reagent.[2] Anhydrous diethyl ether is also a suitable option.[1]
Troubleshooting Guide
Q5: My Grignard reaction is not initiating. What should I do?
A5: Failure to initiate is a common issue. Here are several troubleshooting steps:
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Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can be removed by:
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Adding a small crystal of iodine. The disappearance of the purple color is an indicator of activation.[1][5]
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Adding a few drops of 1,2-dibromoethane. The evolution of ethylene (B1197577) gas indicates activation.[7]
-
Mechanically crushing the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
-
Ensure Anhydrous Conditions: Any trace of moisture will prevent the reaction from starting. All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.[1][2]
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Gentle Heating: Gentle warming of the flask can help to initiate the reaction. Once the reaction starts, it is typically exothermic, and cooling may be required.[1]
Q6: I am observing a low yield of my desired product after reacting the Grignard reagent. What could be the cause?
A6: Low yields can result from several factors:
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Incomplete Grignard Formation: Ensure the magnesium is mostly consumed before proceeding with the subsequent reaction.
-
Wurtz Coupling: This side reaction consumes both the starting material and the Grignard reagent. To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5]
-
Premature Quenching: Ensure that all reagents and solvents added after the Grignard formation are also anhydrous until the desired reaction is complete.
Q7: How can I minimize the formation of the di-Grignard reagent?
A7: The formation of the di-Grignard reagent is less favorable due to the lower reactivity of the C-Cl bond. To further suppress this side reaction, you can:
-
Control the Temperature: Running the reaction at a moderate temperature (e.g., gentle reflux in THF) is generally sufficient to favor the reaction at the C-Br bond without providing enough energy to activate the C-Cl bond.
-
Use Stoichiometric Amounts of Magnesium: Using a large excess of magnesium could potentially drive the reaction towards the formation of the di-Grignard reagent. A slight excess (e.g., 1.2 equivalents) is recommended to ensure complete consumption of the bromide.[1]
Data Presentation
Table 1: Typical Reaction Parameters for Chemoselective Grignard Formation from Halogenated Hydrocarbons
| Parameter | Recommended Condition | Rationale |
| Starting Material | This compound | Bromo- functionality is more reactive than chloro- functionality. |
| Magnesium | 1.2 equivalents of turnings | A slight excess ensures complete reaction of the bromide.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Effectively solvates and stabilizes the Grignard reagent.[2] |
| Initiator | A single crystal of Iodine or a few drops of 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer.[1][7] |
| Temperature | Gentle reflux (approx. 66 °C in THF) | Sufficient to initiate and sustain the reaction at the C-Br bond without significant reaction at the C-Cl bond. |
| Addition Rate | Slow, dropwise addition of the halide solution | Maintains a low concentration of the halide to minimize Wurtz coupling.[5] |
| Reaction Time | 1-3 hours (or until magnesium is consumed) | Ensures complete formation of the Grignard reagent. |
Experimental Protocols
Protocol 1: Chemoselective Formation of 4-chloropentylmagnesium bromide
This protocol is a representative procedure based on established methods for analogous chlorobromoalkanes.[1][2][8]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and an inert gas (N₂ or Ar) supply.
Procedure:
-
Apparatus Setup: Assemble and flame-dry the glassware. Allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the purple color dissipates. Allow the flask to cool.
-
Initiation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for 1-2 hours, or until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, 4-chloropentylmagnesium bromide, which should be used immediately in the subsequent reaction.
Protocol 2: Reaction of 4-chloropentylmagnesium bromide with an Electrophile (e.g., Acetone)
Materials:
-
Freshly prepared solution of 4-chloropentylmagnesium bromide in THF
-
Acetone (B3395972) (1.0 eq), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Standard laboratory glassware for reaction and workup.
Procedure:
-
Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise with stirring.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 6-chloro-2-methylheptan-2-ol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Competing reaction pathways in the Grignard formation from this compound.
Caption: A generalized experimental workflow for the chemoselective Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-4-chloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 1-bromo-4-chloropentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in this compound?
A1: this compound has two electrophilic carbon centers susceptible to nucleophilic attack: the carbon bonded to bromine (C1) and the carbon bonded to chlorine (C4). The carbon-bromine (C-Br) bond is the more reactive site due to its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, nucleophilic substitution and Grignard reagent formation will preferentially occur at the C1 position.
Q2: What are the main competing reaction pathways for this compound?
A2: The primary competing reaction pathways are:
-
Nucleophilic Substitution (Sₙ2/Sₙ1): A nucleophile replaces either the bromine or chlorine atom.
-
Elimination (E2/E1): A base removes a proton, leading to the formation of an alkene.
-
Intramolecular Cyclization: In the presence of a strong reducing agent (like sodium metal in a Wurtz reaction) or after conversion to a di-Grignard reagent, the molecule can cyclize to form methylcyclopentane (B18539).
-
Grignard Reagent Formation: Reaction with magnesium metal can form a Grignard reagent, which can then be used in subsequent reactions.
Q3: How can I selectively target the carbon-bromine bond over the carbon-chlorine bond?
A3: The inherent higher reactivity of the C-Br bond makes it the primary target in most reactions. To enhance this selectivity, you can:
-
Use milder reaction conditions (e.g., lower temperatures).
-
Employ a less reactive form of a reagent where applicable (e.g., for Grignard formation).
-
Carefully control the stoichiometry of your reagents.
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product at C1 and formation of multiple products.
Possible Causes:
-
Reaction conditions are too harsh: High temperatures can lead to competing elimination reactions or substitution at the less reactive C-Cl bond.
-
Nucleophile is too basic: A strongly basic nucleophile will favor elimination over substitution.
-
Solvent is not optimal: The choice of solvent can significantly influence the reaction pathway.
Solutions:
| Parameter | Recommendation to Favor Sₙ2 at C1 | Rationale |
| Temperature | Lower the reaction temperature. | Substitution reactions generally have a lower activation energy than elimination reactions. |
| Nucleophile | Use a strong nucleophile that is a weak base (e.g., CN⁻, N₃⁻, RS⁻). | Minimizes the competing E2 elimination pathway. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). | These solvents enhance the nucleophilicity of the attacking species without solvating it excessively. |
Experimental Protocol: Selective Substitution with Sodium Cyanide
This protocol aims to synthesize 5-chloro-2-methylpentanenitrile by selectively substituting the bromine atom.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Stir the mixture at a controlled temperature of 50-60°C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation.
Issue 2: Low yield of methylcyclopentane from intramolecular cyclization.
Possible Causes:
-
Inefficient reduction of the alkyl halides.
-
Intermolecular side reactions.
-
Formation of elimination products.
Solution: Intramolecular Wurtz Reaction
The Wurtz reaction provides a method for the intramolecular coupling of dihaloalkanes to form cycloalkanes.[1]
Experimental Protocol: Synthesis of Methylcyclopentane
Materials:
-
This compound
-
Sodium metal, sand
-
Anhydrous diethyl ether or dioxane
-
Reflux condenser
-
Mechanical stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place freshly prepared sodium sand (2.2 eq).
-
Add anhydrous diethyl ether or dioxane to cover the sodium.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred suspension of sodium. The addition should be dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the starting material is consumed (monitor by GC).
-
Carefully quench the reaction by the slow addition of ethanol (B145695) to destroy any unreacted sodium, followed by water.
-
Separate the organic layer, dry it over a suitable drying agent, and fractionally distill to isolate methylcyclopentane.
Issue 3: Difficulty in forming the Grignard reagent selectively at the C-Br bond.
Possible Cause:
-
High reactivity of magnesium leading to reaction at both C-Br and C-Cl sites.
-
Presence of moisture, which quenches the Grignard reagent.
Solution:
-
Use of Entrainment Agents: A small amount of a more reactive halide (e.g., 1,2-dibromoethane) can be used to activate the magnesium surface.
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried.
Experimental Protocol: Selective Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
Place magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.
-
Add the remainder of the this compound solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent, (4-chloropentyl)magnesium bromide, can be used in subsequent reactions.
Visualizing Reaction Pathways
To aid in understanding the competing reaction pathways, the following diagrams illustrate the logical relationships between starting materials, intermediates, and products.
Caption: Competing reaction pathways for this compound.
Caption: Decision workflow for selecting reaction conditions.
References
Troubleshooting low conversion rates in 1-Bromo-4-chloropentane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-chloropentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low conversion rates in my nucleophilic substitution reaction with this compound?
Low conversion rates in nucleophilic substitution reactions involving this compound can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions. The C-Br bond is significantly more reactive than the C-Cl bond, and thus substitution preferentially occurs at the bromine-bearing carbon.[1][2][3]
Troubleshooting Steps:
-
Choice of Nucleophile: Stronger nucleophiles will favor the S(_N)2 mechanism and generally lead to higher conversion rates.[4] Negatively charged nucleophiles are typically more potent than their neutral counterparts.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetone (B3395972) are generally recommended for S(_N)2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[5] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, excessive heat may promote undesirable side reactions like elimination. A careful optimization of the temperature is crucial.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Purity of Reagents: The presence of water or other protic impurities in the solvent or reagents can significantly reduce the effectiveness of the nucleophile. Ensure all materials are anhydrous.
Below is a table summarizing the expected impact of various factors on the conversion rate in S(_N)2 reactions.
| Factor | Condition for Higher Conversion | Rationale |
| Nucleophile | Strong (e.g., CN⁻, N₃⁻, I⁻) | Increases the rate of the bimolecular reaction. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Enhances the reactivity of the nucleophile. |
| Temperature | Optimized (typically elevated) | Provides sufficient energy to overcome the activation barrier. |
| Leaving Group | Bromine (over Chlorine) | The C-Br bond is weaker and bromide is a better leaving group.[1][3] |
| Substrate Structure | Primary Halide (C1 position) | Less steric hindrance for nucleophilic attack. |
Q2: I am trying to perform a Grignard reaction with this compound, but the reaction is not initiating or giving a low yield. What are the common pitfalls?
Grignard reactions are notoriously sensitive to reaction conditions. Low yields or failure to initiate are common issues that can often be resolved by careful attention to experimental detail. The primary bromo group is expected to react with magnesium to form the Grignard reagent.
Troubleshooting Steps:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with even trace amounts of water or other protic solvents.[6] All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and the solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[6] Activation can be achieved by:
-
Slow Addition of Alkyl Halide: The formation of the Grignard reagent is exothermic. The this compound should be added slowly to maintain a gentle reflux and to avoid side reactions, such as Wurtz coupling where the Grignard reagent reacts with unreacted alkyl halide.[7]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions as they stabilize the Grignard reagent.[7]
A typical workflow for a Grignard reaction is illustrated below.
Q3: I am observing the formation of an unexpected cyclic product. What is happening and how can I avoid it?
The presence of two reactive halides in this compound creates the possibility of intramolecular cyclization, especially if the reaction introduces a nucleophilic center that can then react with the remaining halide on the same molecule. This can lead to the formation of substituted cyclopentane (B165970) derivatives.[8][9]
Troubleshooting and Avoidance Strategies:
-
Use of a Bulky Base/Nucleophile: A sterically hindered base or nucleophile may favor intermolecular reaction over intramolecular cyclization.
-
High Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction pathway, as the probability of two different molecules reacting increases.
-
Slow Addition: If forming a reactive intermediate (e.g., a carbanion or a Grignard reagent), adding the reagent that forms this intermediate slowly to a solution of the electrophile can keep its concentration low and minimize intramolecular reactions.
-
Protecting Groups: If one end of the molecule is being modified to create a nucleophile that could cyclize, consider using a protecting group strategy for the other halide if selective intermolecular reaction is desired.
The logical relationship leading to potential intramolecular cyclization is depicted below.
Q4: How can I achieve selective reaction at the bromine versus the chlorine atom?
The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1][3] This inherent difference in reactivity allows for selective substitution at the C1 position (bearing the bromine) under carefully controlled conditions.
Strategies for Selective Substitution:
-
Use of a Mild Nucleophile and Moderate Temperature: Harsher conditions (strong nucleophiles, high temperatures) may lead to a loss of selectivity and reaction at the C4 position as well.
-
Stoichiometry: Using one equivalent of the nucleophile will favor monosubstitution at the more reactive C-Br bond.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction at the C-Cl bond.
The relative reactivity of C-Br vs C-Cl is a key consideration.
| Halogen | Bond Dissociation Energy (kJ/mol, approx.) | Leaving Group Ability | Reactivity in S(_N)2 |
| Bromine | ~290 | Good | High |
| Chlorine | ~346 | Moderate | Lower |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes a representative S(_N)2 reaction to synthesize 1-azido-4-chloropentane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add sodium azide (1.2 - 1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-azido-4-chloropentane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
A visual representation of the experimental workflow is provided below.
Note: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
This technical support guide is intended to provide general advice for troubleshooting common issues in reactions involving this compound. Optimal reaction conditions may vary depending on the specific nucleophile, electrophile, and desired product. It is always recommended to perform small-scale optimization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Cyclopentane synthesis [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
Technical Support Center: Purification of 1-Bromo-4-chloropentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 1-Bromo-4-chloropentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound typically arise from its synthesis. These can include unreacted starting materials such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, and byproducts like dihalogenated pentanes.[1] Residual acidic impurities from the synthesis process may also be present.
Q2: What is the recommended general procedure for purifying this compound?
A2: The purification of this compound generally involves a three-step process:
-
Aqueous Workup: Washing the crude product with water, a dilute base (like sodium bicarbonate solution), and brine to remove water-soluble impurities, acids, and excess salts.
-
Drying: Removing residual water from the organic layer using a suitable drying agent.
-
Fractional Distillation: Purifying the dried crude product by distillation, preferably under reduced pressure, to separate it from non-volatile impurities and other organic compounds with different boiling points.[1]
Q3: Why is distillation under reduced pressure recommended for this compound?
A3: this compound has a relatively high boiling point at atmospheric pressure (approximately 175°C) and can be sensitive to heat, potentially leading to decomposition.[1] Distillation under reduced pressure lowers the boiling point, minimizing thermal degradation and improving the purity of the final product.[1]
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC-MS will help in identifying and quantifying volatile impurities, while ¹H NMR spectroscopy can be used to confirm the structure and assess the presence of proton-containing impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is cloudy or contains an aqueous layer after extraction. | Incomplete phase separation or insufficient drying. | Allow the layers to separate completely in the separatory funnel. If separation is slow, a brine wash can help. Ensure an adequate amount of a suitable drying agent is used and allow sufficient contact time. |
| Low yield after distillation. | Product loss during aqueous workup. Incomplete reaction. Thermal decomposition during distillation. | Be careful during the separation of aqueous and organic layers to minimize product loss. Ensure the initial reaction has gone to completion. Use reduced pressure for distillation to lower the boiling point and prevent decomposition.[1] |
| Product darkens or decomposes upon heating. | The compound is thermally sensitive. | Use fractional distillation under reduced pressure to minimize the distillation temperature.[1] The addition of a small amount of an organic base, such as diethanolamine, can help stabilize the product during storage.[1] |
| Presence of starting materials in the final product (confirmed by GC-MS). | Inefficient distillation. | Use a fractional distillation column with a sufficient number of theoretical plates to ensure good separation of components with close boiling points. Optimize the distillation rate to allow for proper equilibration. |
| Broad or unexpected peaks in the ¹H NMR spectrum. | Presence of impurities or residual solvent. | Ensure the product is thoroughly purified by distillation. If residual solvent is suspected, placing the sample under high vacuum can help remove it. Compare the spectrum with known chemical shift values for alkyl halides.[3][4] |
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point |
| This compound | C₅H₁₀BrCl | 185.49 | ~175°C (atm)[1]; 68-70°C (20 mmHg)[1] |
| 1,4-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 146-148°C (atm) |
| 1,4-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 205-207°C (atm) |
Table 2: Typical Reagents for Purification
| Reagent | Purpose | Typical Concentration |
| Deionized Water | Washing to remove water-soluble impurities | N/A |
| Saturated Sodium Bicarbonate Solution | Neutralizing acidic impurities | ~5-10% w/v |
| Brine (Saturated NaCl solution) | Breaking emulsions and removing bulk water | Saturated |
| Anhydrous Magnesium Sulfate (B86663) | Drying agent | Sufficient amount until free-flowing |
| Anhydrous Calcium Chloride | Drying agent | Sufficient amount until free-flowing |
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated sodium bicarbonate solution. Swirl the funnel gently at first to allow for any gas evolution to subside, then shake more vigorously. Periodically vent the separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This will help to remove most of the dissolved water and aid in phase separation.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
Protocol 2: Drying of this compound
-
To the organic layer from the aqueous workup, add a suitable amount of anhydrous magnesium sulfate or calcium chloride.
-
Swirl the flask periodically. The drying agent will clump together as it absorbs water.
-
Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the solution is dry.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Separate the dried this compound from the drying agent by decantation or gravity filtration.
Protocol 3: Fractional Distillation of this compound
-
Set up a fractional distillation apparatus equipped with a vacuum adapter.
-
Transfer the dried and filtered crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure in the system to the desired level (e.g., 20 mmHg).
-
Begin heating the distillation flask gently.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of this compound at the expected boiling point for the given pressure (e.g., 68-70°C at 20 mmHg).[1]
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
Optimizing reaction conditions for 1-Bromo-4-chloropentane with sodium azide
Technical Support Center: 1-Bromo-4-chloropentane Reactions
Welcome to the technical support center for the synthesis of azido-pentane derivatives using this compound and sodium azide (B81097). This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first with sodium azide and why?
A1: The bromide is the preferred leaving group and will react first. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The efficiency of a leaving group is related to its stability as an anion, which is inversely proportional to its basicity.[4][5] Iodide and bromide ions are weaker bases than chloride, making them better leaving groups.[4][5][6] Therefore, the reaction will selectively form 5-azido-2-chloropentane under kinetically controlled conditions.
Q2: What is the primary mechanism for this reaction?
A2: The reaction of a primary alkyl halide like this compound with a strong nucleophile like the azide ion (N₃⁻) proceeds through an SN2 mechanism.[2][3] This is a single, concerted step where the azide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion.[1][3]
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are highly recommended for SN2 reactions involving anionic nucleophiles like sodium azide.[7][8][9] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are excellent choices. They effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.[7][8][9]
Q4: Can the dichloro- or dibromo-analogs be used instead?
A4: Yes, but with different outcomes. Using 1,4-dichloropentane (B1360421) will result in a significantly slower reaction at the primary carbon compared to this compound. Conversely, 1,4-dibromopentane (B1359787) would be more reactive but could lead to a mixture of mono- and di-substituted products more easily, requiring stricter control of reaction stoichiometry.
Q5: What are the potential side products?
A5: The main potential side products include:
-
Di-substitution product (1,4-diazidopentane): This can form if the reaction is run for too long, at excessively high temperatures, or with a large excess of sodium azide.
-
Elimination products (pentenes): Although the azide ion is a poor base, elimination can occur at higher temperatures, especially at the secondary carbon bearing the chlorine.[10][11]
-
Hydrolysis products: If water is present in the reaction mixture, alkyl azides can be sensitive to hydrolysis, though this is generally not a major concern under standard conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 2. Poor Solvent Choice: Use of protic solvents (e.g., ethanol, water) can solvate and deactivate the azide nucleophile.[12] 3. Reagent Quality: Sodium azide may have decomposed, or the alkyl halide may be impure. | 1. Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). 2. Ensure a dry, polar aprotic solvent like DMF or DMSO is used.[7] 3. Use freshly opened, high-purity sodium azide. Verify the purity of this compound via NMR or GC-MS. |
| Formation of Di-substituted Product | 1. Excess Sodium Azide: Using a large excess of the nucleophile drives the reaction towards di-substitution. 2. Prolonged Reaction Time: Leaving the reaction for an extended period allows the slower substitution at the secondary chloride to occur. 3. High Temperature: Higher temperatures can provide the necessary activation energy for the second substitution. | 1. Use a controlled stoichiometry, typically 1.1 to 1.5 equivalents of sodium azide. 2. Monitor the reaction closely using TLC or GC. Quench the reaction once the starting material is consumed. 3. Maintain a moderate temperature (e.g., 60-70 °C) to favor mono-substitution. |
| Presence of Elimination Byproducts | 1. Excessively High Temperature: High temperatures favor elimination (E2) pathways over substitution (SN2).[13] 2. Basic Impurities: Presence of stronger bases (e.g., hydroxide) can promote elimination. | 1. Lower the reaction temperature. SN2 reactions with azide are often effective at moderate temperatures. 2. Ensure all reagents and glassware are dry and free of basic contaminants. |
| Reaction Stalls | 1. Incomplete Dissolution: Sodium azide has limited solubility in some organic solvents. 2. Phase Transfer Issues: Poor mixing between the solid sodium azide and the dissolved alkyl halide. | 1. Use a solvent in which NaN₃ has better solubility (e.g., DMF or DMSO). 2. Ensure vigorous stirring throughout the reaction. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can be considered, though it may also increase the reactivity of the chloride. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical results for the mono-substitution reaction under various conditions to yield 5-azido-2-chloropentane.
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of NaN₃ | Yield (%) | Notes |
| 1 | Acetone | 56 (reflux) | 24 | 1.2 | 75% | Slower reaction rate. |
| 2 | Acetonitrile | 80 (reflux) | 12 | 1.2 | 88% | Good balance of rate and selectivity. |
| 3 | DMF | 65 | 8 | 1.2 | >95% | Recommended. High yield and good rate. |
| 4 | DMSO | 70 | 8 | 1.2 | >95% | Excellent solvent, but harder to remove post-reaction. |
| 5 | DMF | 100 | 8 | 1.2 | 80% | Increased formation of di-azide and elimination products. |
| 6 | DMF | 65 | 8 | 2.5 | 65% | Significant formation of 1,4-diazidopentane observed. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 5-Azido-2-chloropentane
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Drying tube (CaCl₂)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.2 eq).
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of alkyl halide).
-
Begin vigorous stirring to create a suspension.
-
Add this compound (1.0 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether (or another suitable extraction solvent).
-
Extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or vacuum distillation as required.
Visualizations
Reaction Pathway
The reaction proceeds via a selective SN2 mechanism, where the more reactive primary bromide is displaced by the azide nucleophile, leaving the secondary chloride intact under controlled conditions.
Caption: Selective SN2 reaction at the primary carbon.
General Experimental Workflow
This flowchart outlines the key steps from reaction setup to the final, purified product.
References
- 1. brainly.com [brainly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. (Solved) - Complete the mechanism of the initial step of the reaction of the... (1 Answer) | Transtutors [transtutors.com]
- 4. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved B. No elimination product (1-heptene) is obtained | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Effect of solvent on 1-Bromo-4-chloropentane reactivity and yield
Welcome to the Technical Support Center for 1-Bromo-4-chloropentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvent on the reactivity and yield of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a bifunctional haloalkane with two potential sites for nucleophilic substitution and elimination reactions. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond because bromide is a better leaving group than chloride. Therefore, reactions with nucleophiles will preferentially occur at the C1 position (bearing the bromine).
Q2: How does solvent choice influence the reaction pathway (SN1/SN2 vs. E1/E2)?
A2: The polarity and protic nature of the solvent are critical in determining the reaction mechanism.
-
Polar protic solvents (e.g., water, ethanol (B145695), methanol) favor SN1 and E1 mechanisms . These solvents can stabilize the carbocation intermediate formed in the rate-determining step of these reactions through hydrogen bonding.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) favor SN2 and E2 mechanisms . These solvents solvate the cation of the nucleophile, leaving the anion "naked" and more reactive for a bimolecular attack. They do not effectively solvate the anionic nucleophile, thus increasing its nucleophilicity.
Q3: I am trying to synthesize an ether using this compound and an alkoxide (Williamson Ether Synthesis). Which solvent should I use for the best yield?
A3: For the Williamson ether synthesis, which proceeds via an SN2 mechanism, a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF) is generally recommended.[1] These solvents promote the SN2 pathway by solvating the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. Using a protic solvent like ethanol could lead to solvation of the alkoxide, reducing its nucleophilicity and potentially promoting competing elimination (E2) reactions.[1]
Q4: My reaction is resulting in a mixture of substitution and elimination products. How can I favor one over the other?
A4: To favor substitution (SN2) , use a good, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature. To favor elimination (E2) , use a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), in a less polar or polar aprotic solvent, and consider increasing the reaction temperature. For SN1/E1 pathways, which often compete, using a polar protic solvent is key. Lower temperatures tend to favor substitution over elimination.
Q5: Why is my reaction yield low when reacting this compound with a strong base?
A5: With a strong base, particularly a bulky one, the E2 elimination reaction can become the major pathway, leading to the formation of alkenes instead of the desired substitution product.[2][3] this compound has hydrogens on the adjacent carbon (C2), which can be abstracted by a strong base to initiate elimination. To increase the yield of the substitution product, consider using a less hindered base or a stronger nucleophile that is a weaker base.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | For SN2 reactions, ensure you are using a polar aprotic solvent (e.g., acetone, DMF, acetonitrile). For SN1 reactions, a polar protic solvent (e.g., ethanol, water) is necessary. |
| Poor Solubility of Reactants | Choose a solvent that effectively dissolves both this compound and your nucleophile/base. A co-solvent system may be necessary. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Deactivated Nucleophile | If using a protic solvent for an SN2 reaction, the nucleophile may be solvated and less reactive. Switch to a polar aprotic solvent. Ensure the nucleophile is of high purity and anhydrous if it is a salt. |
Issue 2: Formation of Multiple Products (Substitution and Elimination Mixture)
| Possible Cause | Troubleshooting Step |
| Competition between SN2 and E2 | To favor SN2, use a less sterically hindered, strong nucleophile and a lower reaction temperature. To favor E2, use a strong, bulky base (e.g., potassium tert-butoxide) and a higher temperature. |
| Competition between SN1 and E1 | These reactions are difficult to separate as they proceed through a common carbocation intermediate. Generally, lower temperatures will slightly favor the SN1 pathway. |
| Solvent Acting as a Nucleophile (Solvolysis) | In polar protic solvents, the solvent itself can act as a nucleophile. If this is not the desired reaction, switch to a polar aprotic solvent and add your desired nucleophile. |
Data Presentation
The following table summarizes the expected effect of different solvent types on the reaction pathways of this compound, a primary alkyl bromide at the C1 position and a secondary alkyl chloride at the C4 position. The primary site of reaction will be the C-Br bond.
| Solvent Type | Solvent Examples | Favored Mechanism(s) at C1 | Typical Nucleophile/Base | Expected Major Product(s) | Relative Rate (Illustrative) |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | SN1, E1 | Weak nucleophile/weak base (solvolysis) | Substitution (alcohol/ether) and Elimination (alkene) products | Moderate |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN) | SN2, E2 | Strong nucleophile/strong base (e.g., CN⁻, RO⁻) | Primarily Substitution (SN2) with non-bulky nucleophiles; Elimination (E2) with bulky bases | Fast |
| Nonpolar | Hexane, Toluene | Generally slow/no reaction | - | Little to no reaction | Very Slow |
Experimental Protocols
Experiment: Kinetic Study of the Solvolysis of this compound in Ethanol-Water Mixtures
This protocol is adapted from a general procedure for studying the solvolysis of alkyl halides and is intended to determine the first-order rate constant.[4]
Materials:
-
This compound
-
Ethanol (95%)
-
Distilled water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Acetone
-
Erlenmeyer flasks (150 mL)
-
Burette (50 mL)
-
Pipettes
-
Stopwatch
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
Procedure:
-
Prepare the Solvent Mixture: Prepare a 50% (v/v) ethanol-water mixture by combining equal volumes of 95% ethanol and distilled water.
-
Reaction Setup:
-
Place 50 mL of the 50% ethanol-water solvent mixture into a 150 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator.
-
If the solution is yellow (acidic), add a few drops of 0.01 M NaOH until it just turns blue.
-
Place the flask in a constant temperature water bath set to 25°C and allow it to equilibrate.
-
-
Initiate the Reaction:
-
Prepare a 0.1 M solution of this compound in a small amount of acetone.
-
Using a pipette, add 1.0 mL of the this compound solution to the flask containing the solvent mixture. Start the stopwatch immediately. This is time t=0.
-
-
Titration:
-
The solvolysis reaction will produce HBr, which will turn the indicator from blue to yellow.
-
As soon as the solution turns yellow, add 1.00 mL of the standardized 0.01 M NaOH solution from the burette. The solution should turn blue again. Record the time at which the solution turns yellow again.
-
Repeat this process, adding 1.00 mL aliquots of NaOH each time the solution turns yellow, and record the time for each color change until a significant portion of the substrate has reacted (e.g., after 10-15 additions).
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the remaining this compound versus time. The concentration at each time point can be calculated from the amount of NaOH added.
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
-
Mandatory Visualization
Caption: Logical relationship between solvent, nucleophile/base, and reaction pathways for this compound.
Caption: General experimental workflow for reactions of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4-chloropentane
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-4-chloropentane. Due to the absence of readily available experimental spectra for this specific compound, this report utilizes predicted spectral data as a primary reference. For comparative purposes, experimental data for the structurally similar 1-bromo-5-chloropentane (B104276) is included. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of halogenated alkanes.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key parameters for structural assignment.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 1-Bromo-5-chloropentane.
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-1 (CH₂Br) | ~3.41 | Triplet | 2H | ~6.7 |
| H-2 (-CH₂-) | ~2.00 | Multiplet | 2H | - | |
| H-3 (-CH₂-) | ~1.85 | Multiplet | 2H | - | |
| H-4 (CHCl) | ~4.05 | Sextet | 1H | ~6.3 | |
| H-5 (CH₃) | ~1.54 | Doublet | 3H | ~6.4 | |
| 1-Bromo-5-chloropentane (Experimental) | H-1 (CH₂Br) | 3.42 | Triplet | 2H | 6.8 |
| H-2 (-CH₂-) | 1.90 | Quintet | 2H | 6.8 | |
| H-3 (-CH₂-) | 1.55 | Quintet | 2H | 7.0 | |
| H-4 (-CH₂-) | 1.81 | Quintet | 2H | 6.9 | |
| H-5 (CH₂Cl) | 3.55 | Triplet | 2H | 6.7 |
Note: Predicted data for this compound was generated using computational models. Experimental data for 1-bromo-5-chloropentane is sourced from publicly available spectral databases.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 1-Bromo-5-chloropentane.
| Compound | Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 (CH₂Br) | ~32.8 |
| C-2 (-CH₂-) | ~34.5 | |
| C-3 (-CH₂-) | ~30.1 | |
| C-4 (CHCl) | ~59.5 | |
| C-5 (CH₃) | ~23.8 | |
| 1-Bromo-5-chloropentane (Experimental) | C-1 (CH₂Br) | 33.5 |
| C-2 (-CH₂-) | 32.3 | |
| C-3 (-CH₂-) | 25.0 | |
| C-4 (-CH₂-) | 30.0 | |
| C-5 (CH₂Cl) | 44.8 |
Note: Predicted data for this compound was generated using computational models. Experimental data for 1-bromo-5-chloropentane is sourced from publicly available spectral databases.
Comparison with 1-Bromo-5-chloropentane
A comparison between the predicted data for this compound and the experimental data for 1-bromo-5-chloropentane highlights key structural differences. In the ¹H NMR of this compound, the presence of a methyl group (H-5) is indicated by a doublet, and the methine proton (H-4) adjacent to the chlorine atom appears as a sextet. In contrast, 1-bromo-5-chloropentane shows two triplets for the terminal methylene (B1212753) groups (H-1 and H-5) and three quintets for the internal methylene groups.
In the ¹³C NMR, the most downfield signal for this compound is the carbon bearing the chlorine atom (C-4), a methine carbon. For 1-bromo-5-chloropentane, the carbon attached to chlorine (C-5) is a methylene carbon and appears further upfield compared to the methine in the chloro-isomer.
Experimental Protocols
A general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR: A standard one-pulse sequence is used. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: General workflow for NMR spectroscopic analysis.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-4-chloropentane
For researchers, scientists, and drug development professionals, understanding the structural nuances of halogenated hydrocarbons is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-4-chloropentane against related haloalkanes, supported by established fragmentation principles.
This guide will delve into the predicted fragmentation pathways of this compound, presenting the data in a clear, tabular format for easy comparison with other halogenated alkanes. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are also provided to ensure reproducibility.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is characterized by the presence of two halogen atoms, bromine and chlorine, which have distinct isotopic distributions. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any fragments containing both halogens. The molecular ion peak (M) will be accompanied by M+2 and M+4 peaks with a predictable intensity ratio.
The fragmentation of the molecular ion is expected to proceed through several key pathways common to haloalkanes:
-
Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the halogen-bearing carbon.
-
Halogen loss: The loss of a bromine or chlorine radical.
-
Alkyl chain fragmentation: The cleavage of C-C bonds along the pentane (B18724) backbone.
Comparative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation of similar halogenated alkanes. This data is compiled from established principles of mass spectrometry and publicly available spectral data for related compounds.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound | Comparison with other Haloalkanes |
| 184/186/188 | [C5H10BrCl]+ (Molecular Ion) | Low | The molecular ion peak for haloalkanes is often of low abundance due to facile fragmentation. The isotopic pattern is key for identification. |
| 149/151 | [C5H10Cl]+ | Moderate | Loss of a bromine radical is a common fragmentation pathway for bromoalkanes.[1][2] |
| 105/107 | [C5H10Br]+ | Low | Loss of a chlorine radical is also expected. |
| 93/95 | [CH2Br]+ | Moderate | Result of alpha-cleavage at the C1-C2 bond. |
| 63/65 | [CH2Cl]+ | Moderate | Result of cleavage at the C4-C5 bond. |
| 71 | [C5H11]+ | Moderate | Loss of both halogens. |
| 57 | [C4H9]+ | High | A stable secondary butyl cation formed by cleavage and rearrangement. This is often a base peak in similar-sized alkanes.[3][4] |
| 43 | [C3H7]+ | High | A stable propyl cation, common in the fragmentation of pentane derivatives.[3][4] |
Experimental Protocols
A standard method for analyzing volatile compounds like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating haloalkanes.
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-250
-
Solvent Delay: 3 minutes
Visualizing Fragmentation and Workflow
To better understand the fragmentation process and the experimental setup, the following diagrams have been generated using the DOT language.
Caption: Predicted Fragmentation Pathway of this compound.
Caption: Experimental Workflow for GC-MS Analysis.
References
- 1. youtube.com [youtube.com]
- 2. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation .. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
A Comparative Guide to Purity Analysis of 1-Bromo-4-chloropentane: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for halogenated intermediates like 1-Bromo-4-chloropentane is critical in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Methodology Comparison
The choice of an analytical method for purity determination hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and speed. For a volatile and semi-polar compound like this compound, GC-MS is a primary technique. However, HPLC and qNMR offer orthogonal approaches that can provide complementary and confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds.[1] GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides identification and quantification based on the mass-to-charge ratio of ionized molecules and their fragments.[2] For halogenated compounds, GC-MS offers excellent sensitivity and the ability to distinguish between structurally similar impurities.[3]
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] While highly versatile, its application to non-chromophoric analytes like this compound presents a challenge for common UV-Vis detectors.[4][5] However, the use of universal detectors such as Refractive Index Detectors (RID) or Charged Aerosol Detectors (CAD) can overcome this limitation. HPLC is particularly advantageous for the analysis of non-volatile or thermally labile impurities that are not amenable to GC.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct and highly accurate measurement of the analyte concentration relative to a certified internal standard.[8][9] This technique is non-destructive and provides structural information, which can be invaluable for impurity identification.[7]
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound. The data for GC-MS is based on methods for structurally similar dihaloalkanes, while the data for HPLC and qNMR are estimations based on their typical performance for small organic molecules.
| Parameter | GC-MS | HPLC (with RI/CAD Detector) | qNMR |
| Principle | Separation by volatility and polarity, detection by mass | Separation by polarity, universal detection | Absolute quantification based on nuclear magnetic properties |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~1 - 10 µg/mL | ~0.1 - 1 mg/mL (for high field NMR) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~5 - 30 µg/mL | ~0.5 - 3 mg/mL (for high field NMR) |
| Linearity (R²) | >0.999 | >0.995 | N/A (absolute method) |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Analysis Time | 20 - 40 minutes | 15 - 30 minutes | 10 - 20 minutes per sample |
| Strengths | High sensitivity and selectivity, excellent for volatile impurities | Broad applicability, suitable for non-volatile impurities | Absolute quantification, no analyte-specific standard needed, structural information |
| Weaknesses | Not suitable for non-volatile or thermally labile impurities | Lower sensitivity for non-chromophoric compounds | Lower sensitivity compared to chromatographic methods |
Experimental Protocols
GC-MS Method for this compound Purity
This protocol is adapted from a validated method for the analysis of 1-Bromo-5-chloropentane and is expected to provide excellent results for this compound with minor optimization.[3]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or methyl tert-butyl ether (MTBE).
-
Prepare a series of calibration standards in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent quadrupole mass selective detector.[10]
-
Column: ZB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for impurity identification.
-
SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 121/123 [M-Br]+, 151/153 [M-Cl]+). The exact ions should be confirmed by analyzing a standard in full scan mode.
-
3. Data Analysis:
-
The purity is calculated based on the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve is generated by plotting the peak area of the target analyte against the concentration of the standards.
HPLC Method for this compound Purity
This proposed method is designed for the analysis of this compound and potential non-volatile impurities using a universal detector.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Purity is determined by the area percentage method. The peak area of this compound is compared to the total area of all eluted peaks.
qNMR Method for this compound Purity
This protocol provides a general procedure for determining the absolute purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in a high-precision NMR tube.
2. NMR Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Probe: Standard 5 mm probe.
-
Temperature: 25°C.
-
Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Mandatory Visualizations
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Comparison of Analytical Techniques for Purity Determination.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsr.com [ijpsr.com]
- 4. veeprho.com [veeprho.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsr.com [ijpsr.com]
Comparative Reactivity Analysis: 1-Bromo-4-chloropentane vs. 1,4-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-bromo-4-chloropentane and 1,4-dibromopentane (B1359787), two dihalogenated alkanes with significant applications in organic synthesis. Understanding their relative reactivity is crucial for designing synthetic routes, predicting reaction outcomes, and optimizing conditions for the development of complex molecules and pharmaceutical intermediates. This analysis is supported by fundamental principles of organic chemistry and representative experimental protocols.
Core Principles Governing Reactivity
The reactivity of alkyl halides in nucleophilic substitution and elimination reactions is primarily governed by several key factors:
-
The Nature of the Leaving Group: The most critical factor in this comparison is the identity of the halogen. A good leaving group is a weak base that is stable in solution after detaching from the carbon skeleton. The stability of halide ions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[1][2] This is because the larger ionic size and greater polarizability of bromide allow it to disperse its negative charge more effectively, leading to a more stable anion.[1] The carbon-bromine (C-Br) bond (bond enthalpy ~276 kJ/mol) is also weaker than the carbon-chlorine (C-Cl) bond (~338 kJ/mol), requiring less energy to break.[3]
-
Structure of the Alkyl Halide: Both this compound and 1,4-dibromopentane possess a primary (C1) and a secondary (C4) halogen attachment point.
-
This compound: Features a primary bromide and a secondary chloride.
-
1,4-Dibromopentane: Features a primary bromide and a secondary bromide.
In Sₙ2 reactions, reactivity is sensitive to steric hindrance, favoring primary over secondary halides.[4] Conversely, Sₙ1 reactions proceed via a carbocation intermediate, and their rates are determined by the stability of this intermediate, favoring tertiary over secondary over primary halides.
-
-
Reaction Conditions: The choice of nucleophile/base, solvent, and temperature determines whether substitution (Sₙ1, Sₙ2) or elimination (E1, E2) is the predominant pathway.[5][6] Strong, non-bulky nucleophiles favor Sₙ2 reactions, while strong, sterically hindered bases favor E2 elimination.[3] Higher temperatures generally favor elimination over substitution.[5]
Comparative Reactivity Analysis
Given these principles, we can predict the relative reactivity of the two compounds.
-
In Nucleophilic Substitution: 1,4-dibromopentane is expected to be significantly more reactive than this compound. This is because both bromine atoms in 1,4-dibromopentane are good leaving groups. In this compound, only the bromine is a good leaving group; the chlorine is comparatively poor.[1] Therefore, a sequential substitution on 1,4-dibromopentane will proceed at a much faster rate for both halogen positions compared to this compound, where the second substitution (at the C-Cl bond) would require more forcing conditions. In both molecules, the primary halide at C1 is more susceptible to Sₙ2 attack than the secondary halide at C4 due to reduced steric hindrance.
-
In Elimination Reactions: Similar to substitution, reactions involving the cleavage of a C-Br bond will occur more readily than those involving a C-Cl bond. Therefore, both compounds will undergo elimination, but 1,4-dibromopentane offers two potential sites for rapid elimination. The conditions of the reaction (e.g., the base used) will determine the regioselectivity of the resulting alkene.
Data Presentation: Comparative Reaction Rates
The following table summarizes hypothetical, yet chemically sound, relative rate constants for the reaction of each compound with a nucleophile (e.g., NaI in acetone) under Sₙ2 conditions. The data illustrates the principles discussed above.
| Compound | Reactive Site | Leaving Group | Relative Rate Constant (k_rel) | Primary Product |
| This compound | C1 | Br⁻ | 1.0 | 4-Chloro-1-iodopentane |
| C4 | Cl⁻ | ~0.02 | 1-Bromo-4-iodopentane | |
| 1,4-Dibromopentane | C1 | Br⁻ | ~1.1 | 4-Bromo-1-iodopentane |
| C4 | Br⁻ | ~0.5 | 1-Bromo-4-iodopentane |
Note: These are illustrative values. The secondary (C4) bromide is shown as slightly less reactive than the primary (C1) bromide under Sₙ2 conditions due to steric hindrance. The C-Cl bond is significantly less reactive than any C-Br bond.
Mandatory Visualizations
Caption: Logical diagram of factors affecting alkyl halide reactivity.
Caption: A typical experimental workflow for comparing reactivity.
Experimental Protocols
The following are generalized protocols for comparing the reactivity of this compound and 1,4-dibromopentane.
Protocol 1: Comparative Nucleophilic Substitution (Sₙ2)
Objective: To compare the rate of substitution of the two substrates using sodium iodide in acetone (B3395972) (Finkelstein reaction).
Materials:
-
This compound
-
1,4-Dibromopentane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flasks
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
TLC plates (silica gel) and developing chamber
-
GC-MS for analysis
Procedure:
-
Setup: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, add sodium iodide (1.5 equivalents).
-
Addition of Substrate: To the first flask, add a solution of this compound (1.0 equivalent) in 20 mL of anhydrous acetone. To the second flask, add a solution of 1,4-dibromopentane (1.0 equivalent) in 20 mL of anhydrous acetone.
-
Reaction: Attach reflux condensers to both flasks and heat the mixtures to reflux (~56°C) with vigorous stirring.
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water, extract with a small amount of diethyl ether, and spot on a TLC plate to monitor the disappearance of starting material and the appearance of products.
-
Analysis: Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the percentage conversion of the starting material and identify the products formed. Compare the rate of disappearance of the starting materials to determine relative reactivity.
Protocol 2: Comparative Elimination (E2)
Objective: To compare the propensity of the two substrates to undergo elimination.
Materials:
-
This compound
-
1,4-Dibromopentane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695), absolute
-
Round-bottom flasks
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
Procedure:
-
Reagent Preparation: Prepare a concentrated solution of potassium hydroxide in ethanol (e.g., 2 M).
-
Setup: In two separate 50 mL round-bottom flasks, place a solution of this compound (1.0 equivalent) in 10 mL of ethanol and a solution of 1,4-dibromopentane (1.0 equivalent) in 10 mL of ethanol.
-
Reaction: Add the ethanolic KOH solution (2.0 equivalents) to each flask. Attach reflux condensers and heat the mixtures to reflux (~78°C) for 2 hours.[5][7]
-
Workup: After cooling to room temperature, pour each reaction mixture into 50 mL of cold water and extract with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.
-
Analysis: Analyze the crude product residue by ¹H NMR and GC-MS to identify the alkene products and determine the extent of elimination for each substrate.
Conclusion
The comparative analysis clearly indicates that 1,4-dibromopentane is the more reactive substrate in both nucleophilic substitution and elimination reactions. This heightened reactivity is a direct consequence of possessing two C-Br bonds, which feature a better leaving group (Br⁻) and are weaker than the C-Cl bond present in this compound. For synthetic applications, this means that reactions with 1,4-dibromopentane can often be carried out under milder conditions and may proceed at a faster rate. Conversely, this compound offers the potential for more selective, stepwise functionalization due to the significant difference in reactivity between its C-Br and C-Cl bonds.
References
A Comparative Analysis of 1-Bromo-4-chloropentane and Other Dihalogenated Alkanes for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicological profiles of 1-Bromo-4-chloropentane and other selected dihalogenated alkanes. The information herein is intended to assist researchers in making informed decisions for the selection of appropriate reagents in synthetic chemistry, particularly in the context of drug development and materials science.
Physicochemical Properties
The selection of a dihalogenated alkane for a specific synthetic application is often guided by its physical properties, which influence reaction conditions and purification methods. The following table summarizes key physicochemical data for this compound and its structural isomers and analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| This compound | C₅H₁₀BrCl | 185.49 | Not specified; moderate volatility suggested.[1] | ~1.2[1] | Soluble in organic solvents (ethanol, ether), less soluble in water.[1] |
| 1,4-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | 162 °C at 760 mmHg[2][3] | 1.05[2][3] | Low solubility in water; soluble in organic solvents. |
| 1,4-Dibromopentane (B1359787) | C₅H₁₀Br₂ | 229.94 | 98-99 °C at 25 mmHg[4] | 1.687 at 25 °C[4] | Insoluble in water.[5][6] |
| 1-Bromo-5-chloropentane | C₅H₁₀BrCl | 185.49 | 210-212[7][8][9] | 1.408 at 25 °C[7][9] | Insoluble in water; soluble in benzene (B151609) and chloroform.[8][10][11] |
| 2-Bromo-4-chloropentane | C₅H₁₀BrCl | 185.49 | Data not available | Data not available | Data not available |
Reactivity Comparison
Dihalogenated alkanes are versatile substrates in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions. The reactivity is dictated by the nature of the halogen (leaving group ability: I > Br > Cl > F), the position of the halogens on the alkyl chain (steric hindrance), and the reaction conditions.[12][13][14][15]
Nucleophilic Substitution
In nucleophilic substitution reactions, a nucleophile replaces one of the halogen atoms. Due to the better leaving group ability of bromide compared to chloride, the bromine atom in this compound is expected to be more readily substituted in SN2 reactions.[12] This differential reactivity allows for selective functionalization. For instance, reaction with one equivalent of a nucleophile would likely lead to the preferential displacement of the bromide.
General Reactivity Order for SN2 Reactions: 1,4-Dibromopentane > this compound ≈ 1-Bromo-5-chloropentane > 1,4-Dichloropentane
This order is based on the principle that the carbon-bromine bond is weaker and bromide is a more stable anion than chloride, making it a better leaving group.[13][14][15]
Intramolecular Cyclization
Dihalogenated alkanes are valuable precursors for the synthesis of cyclic compounds. The regioselectivity and efficiency of these reactions depend on the chain length separating the two halogens and their relative reactivity. For example, this compound can be used to synthesize substituted five-membered rings. The greater reactivity of the C-Br bond allows for initial substitution, followed by intramolecular cyclization via displacement of the chloride.
Intramolecular cyclization of this compound.
Experimental Protocols
Detailed experimental protocols for specific reactions with this compound are not widely available in the literature. However, established procedures for similar dihalogenated alkanes can be adapted.
Williamson Ether Synthesis (Adapted for this compound)
This protocol describes the synthesis of a mono-ether by reacting this compound with an alkoxide. The higher reactivity of the bromide should favor monosubstitution at the 1-position.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium ethoxide)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.0 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Williamson Ether Synthesis.
Gabriel Synthesis of Primary Amines (Adapted for this compound)
This method allows for the synthesis of a primary amine by utilizing the differential reactivity of the two halogen atoms.[3][9][16][17][18]
Materials:
-
This compound
-
Potassium phthalimide (B116566)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.0 eq) and heat the mixture to 70-90 °C. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 2-4 hours.
-
Cool the mixture, add concentrated HCl, and reflux for another hour.
-
Filter the precipitate (phthalhydrazide) and wash with water.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the amine with diethyl ether.
-
Dry the organic layer and remove the solvent. The product can be further purified by distillation or crystallization of its salt.
Toxicological Information
The toxicological profiles of dihalogenated alkanes are of significant concern, as many halogenated hydrocarbons are known to be toxic and potentially carcinogenic.[6] Bifunctional alkylating agents, in particular, can act as genotoxic agents by cross-linking DNA.[4][19][20][21] Below is a summary of the available hazard information.
| Compound | Hazard Statements | GHS Pictograms |
| This compound | Data not readily available. General hazards of alkyl halides apply. | Not available |
| 1,4-Dichloropentane | May be harmful if swallowed, causes skin irritation, causes serious eye irritation. | GHS07 (Exclamation mark) |
| 1,4-Dibromopentane | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[22] | GHS07 (Exclamation mark) |
| 1-Bromo-5-chloropentane | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[5][23] | GHS07 (Exclamation mark) |
Reactivity and potential toxicity relationship.
Conclusion
This compound offers a unique reactivity profile due to the presence of two different halogen atoms. The preferential reactivity of the carbon-bromine bond in nucleophilic substitution reactions allows for selective monofunctionalization, which can be a valuable strategy in multi-step syntheses. When selecting a dihalogenated pentane, researchers must weigh the desired reactivity against the potential hazards. While 1,4-dibromopentane offers the highest reactivity for SN2-type reactions, the differential reactivity of this compound provides an opportunity for controlled, stepwise synthetic transformations. Further research to fully characterize the physicochemical and toxicological properties of this compound and 2-bromo-4-chloropentane is warranted.
References
- 1. Buy this compound (EVT-8761552) [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H10BrCl | CID 15416791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. 2-Bromo-4-chloropentane | C5H10BrCl | CID 76541293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Bromo-5-chloropentane CAS#: 54512-75-3 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. gold-chemistry.org [gold-chemistry.org]
- 23. 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Reaction Products from 1-Bromo-4-chloropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction products derived from 1-bromo-4-chloropentane under various common synthetic conditions. Understanding the expected outcomes and the methodologies for their characterization is crucial for the strategic design of synthetic pathways in pharmaceutical development and chemical research. This document outlines the anticipated products from elimination, nucleophilic substitution, and Grignard reactions, supported by generalized experimental protocols and data presentation for effective comparison.
Executive Summary
This compound is a bifunctional alkyl halide that offers multiple reaction pathways depending on the reagents and conditions employed. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond often dictates the initial site of reaction. This guide explores the products formed from reactions with strong, non-nucleophilic bases; strong, nucleophilic bases; and magnesium metal for Grignard reagent formation, which may be followed by intramolecular cyclization.
Comparison of Reaction Products
The reaction of this compound can lead to a variety of products, primarily through elimination and substitution pathways. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the base or nucleophile used.
| Reagent | Reaction Type | Major Product(s) | Minor Product(s) | Key Considerations |
| Potassium tert-butoxide (t-BuOK) | E2 Elimination | 1-Chloro-4-pentene (Hofmann Product) | 5-Chloro-1-pentene, 4-tert-Butoxy-1-chloropentane | The bulky tert-butoxide base favors abstraction of the sterically accessible proton at C-1, leading to the Hofmann elimination product. |
| Sodium Hydroxide (B78521) (NaOH) | E2 Elimination / SN2 Substitution | 5-Chloro-2-pentene (Zaitsev Product) | 1-Chloro-4-pentanol, 4-Chloro-1-pentanol | The less sterically hindered hydroxide ion can act as both a base and a nucleophile. Elimination is favored at higher temperatures, leading to the more substituted Zaitsev product. |
| Sodium Iodide (NaI) in Acetone (B3395972) | SN2 Substitution (Finkelstein Reaction) | 1-Chloro-4-iodopentane | None expected in significant amounts | This is a classic SN2 reaction where the iodide ion displaces the bromide. The insolubility of NaBr in acetone drives the reaction to completion. |
| Magnesium (Mg) then H₂O | Grignard Formation & Protonolysis | 4-Chloropentane | Wurtz coupling byproducts | The Grignard reagent forms preferentially at the C-Br bond. Quenching with water protonates the organometallic species. |
| Magnesium (Mg) then intramolecular reaction | Grignard Formation & Intramolecular SN2 | Methylcyclobutane | Grignard reagent, Wurtz coupling byproducts | The initially formed Grignard reagent can undergo an intramolecular cyclization, displacing the chloride. |
Reaction Pathways and Experimental Workflows
Elimination Reactions
Elimination reactions of this compound using a strong base can proceed via an E2 mechanism, with the regiochemical outcome dependent on the steric bulk of the base.
Nucleophilic Substitution
Nucleophilic substitution reactions can also occur, competing with elimination. The SN2 pathway is favored at the primary carbon bearing the bromine atom.
Grignard Reaction and Intramolecular Cyclization
Formation of a Grignard reagent at the C-Br bond creates a powerful nucleophile that can undergo an intramolecular substitution to form a cyclic product.
Experimental Protocols
General Procedure for Elimination Reactions
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of the base (e.g., potassium tert-butoxide or sodium hydroxide, 1.2 eq) in a suitable anhydrous solvent (e.g., THF for t-BuOK, ethanol (B145695) for NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
General Procedure for Nucleophilic Substitution (Finkelstein Reaction)
-
Reaction Setup: In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
-
Reagent Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The formation of a precipitate (NaBr) indicates the reaction is proceeding.
-
Workup: After the reaction is complete (as monitored by TLC), filter the mixture to remove the precipitate.
-
Purification: Evaporate the acetone and dissolve the residue in an organic solvent. Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the product.
General Procedure for Grignard Reaction and Cyclization
-
Reaction Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether and a crystal of iodine. Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Grignard Formation: Once the reaction starts, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
Cyclization: After the Grignard reagent has formed, continue to reflux the solution to promote intramolecular cyclization.
-
Workup: Cool the reaction and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and carefully distill to isolate the volatile product.
Data Presentation: Spectroscopic Characterization
The following table provides expected ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry data for the potential reaction products. Actual values may vary depending on the solvent and instrument used.
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 1-Chloro-4-pentene | ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~3.6 (t, 2H, -CH₂Cl), ~2.3 (q, 2H, -CH₂-), ~1.8 (quint, 2H, -CH₂-) | ~137 (=CH-), ~115 (=CH₂), ~44 (-CH₂Cl), ~35 (-CH₂-), ~30 (-CH₂-) | M⁺ at 104/106 (isotope pattern for 1 Cl) |
| 5-Chloro-2-pentene | ~5.5 (m, 2H, -CH=CH-), ~3.6 (t, 2H, -CH₂Cl), ~2.5 (q, 2H, =CH-CH₂-), ~1.7 (d, 3H, -CH₃) | ~125-135 (-CH=CH-), ~44 (-CH₂Cl), ~35 (-CH₂-), ~18 (-CH₃) | M⁺ at 104/106 |
| 1-Chloro-4-iodopentane | ~4.1 (m, 1H, -CHI-), ~3.6 (t, 2H, -CH₂Cl), ~2.0-1.8 (m, 4H, -CH₂CH₂-), ~1.8 (d, 3H, -CH₃) | ~45 (-CH₂Cl), ~40 (-CH₂-), ~35 (-CH₂-), ~25 (-CHI-), ~20 (-CH₃) | M⁺ at 232/234 |
| 4-Chloropentane | ~3.8 (m, 1H, -CHCl-), ~1.7-1.5 (m, 4H, -CH₂CH₂-), ~1.4 (d, 3H, -CH₃), ~1.0 (t, 3H, -CH₃) | ~60 (-CHCl-), ~35 (-CH₂-), ~25 (-CH₂-), ~22 (-CH₃), ~14 (-CH₃) | M⁺ at 106/108 |
| Methylcyclobutane | ~2.0-1.6 (m, 7H, ring protons and -CH-), ~1.1 (d, 3H, -CH₃) | ~35 (-CH-), ~30 (ring CH₂), ~22 (ring CH₂), ~20 (-CH₃) | M⁺ at 70 |
This guide serves as a foundational resource for predicting and characterizing the products of reactions involving this compound. For definitive identification, it is essential to perform the reactions and analyze the products using the spectroscopic techniques outlined.
Validating Cyclopentane Derivative Structures from 1-Bromo-4-chloropentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to cyclopentane (B165970) derivatives, focusing on the validation of structures obtained from the intramolecular cyclization of 1-bromo-4-chloropentane. We present a detailed examination of this method and compare it with established alternative syntheses. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Intramolecular Cyclization of this compound: A Direct Approach to Methylcyclopentane (B18539)
The intramolecular cyclization of this compound offers a direct pathway to a methylated cyclopentane structure. This reaction proceeds via an organometallic intermediate, where the differential reactivity of the carbon-bromine and carbon-chlorine bonds is exploited to facilitate ring formation. The most probable product of this reaction is methylcyclopentane, formed through a reductive cyclization process.
Two common methods for inducing such intramolecular cyclizations are the Grignard and Wurtz-type reactions.
1. Intramolecular Grignard Reaction:
In this method, magnesium metal is used to form a Grignard reagent at the more reactive carbon-bromine bond. The resulting organometallic compound then undergoes an intramolecular nucleophilic substitution, displacing the chlorine atom to form the cyclopentane ring.
2. Intramolecular Wurtz-type Coupling:
This approach utilizes an alkali metal, such as sodium, to effect a reductive coupling between the two halogenated carbons. This reaction typically proceeds through radical or organometallic intermediates to yield the cyclic product.
Experimental Protocol: Intramolecular Grignard Cyclization of this compound
This protocol is based on established procedures for intramolecular Grignard reactions of dihaloalkanes.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle reflux. Gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain crude methylcyclopentane.
-
Purify the product by fractional distillation.
Alternative Synthetic Routes to Cyclopentane Derivatives
For a comprehensive evaluation, we compare the intramolecular cyclization of this compound with two well-established methods for the synthesis of a simple cyclopentane derivative, cyclopentane itself, which can be subsequently functionalized.
1. Clemmensen Reduction of Cyclopentanone (B42830):
This classic reaction reduces the carbonyl group of a ketone to a methylene (B1212753) group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is particularly useful for substrates that are stable in strongly acidic conditions.
2. Wolff-Kishner Reduction of Cyclopentanone:
The Wolff-Kishner reduction also achieves the deoxygenation of a ketone but under basic conditions. It involves the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures. This method is suitable for substrates that are sensitive to acid.[1]
Experimental Protocol: Clemmensen Reduction of Cyclopentanone
Materials:
-
Cyclopentanone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated HCl, and toluene.
-
Add cyclopentanone to the stirred mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous CaCl₂ and filter.
-
Purify the cyclopentane by distillation.
Experimental Protocol: Wolff-Kishner Reduction of Cyclopentanone
Materials:
-
Cyclopentanone
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
1 M Hydrochloric acid (HCl)
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add cyclopentanone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 130 °C for 1 hour.
-
Add potassium hydroxide pellets and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 4-5 hours.
-
Cool the reaction mixture and add water.
-
Extract the product with pentane.
-
Wash the combined organic extracts with 1 M HCl and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by distillation.
Comparative Analysis of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of a cyclopentane ring via intramolecular cyclization of this compound and the alternative reduction methods of cyclopentanone.
| Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Intramolecular Grignard Reaction | This compound | Mg, THF | Reflux | ~3-4 hours | Moderate (Est. 40-60%) | Direct formation of a substituted cyclopentane | Requires strict anhydrous conditions; potential for side reactions |
| Clemmensen Reduction | Cyclopentanone | Zn(Hg), conc. HCl | Reflux | ~4-6 hours | Good (Typically 70-85%) | High yield; tolerant of many functional groups | Requires strongly acidic conditions; use of toxic mercury |
| Wolff-Kishner Reduction | Cyclopentanone | NH₂NH₂·H₂O, KOH | 190-200 °C | ~5-6 hours | High (Typically 80-95%) | Excellent for acid-sensitive substrates; high yields[1] | Requires high temperatures and strongly basic conditions |
Structural Validation of Cyclopentane Derivatives
The structure of the synthesized cyclopentane derivatives must be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For methylcyclopentane, one would expect characteristic signals for the methyl group protons and the various methylene and methine protons on the cyclopentane ring.
-
¹³C NMR: Indicates the number of non-equivalent carbon atoms. For methylcyclopentane, distinct signals for the methyl carbon, the methine carbon, and the different methylene carbons of the ring would be observed.
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce the structure. The mass spectrum of methylcyclopentane would show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. For saturated alkanes like methylcyclopentane, the IR spectrum is characterized by C-H stretching and bending vibrations.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic methods.
Caption: Workflow for the synthesis of methylcyclopentane.
Caption: Comparison of alternative cyclopentane syntheses.
Caption: Workflow for structural validation.
References
Analytical techniques for quantifying 1-Bromo-4-chloropentane
An objective comparison of analytical techniques for the quantification of 1-bromo-4-chloropentane, complete with experimental data and detailed methodologies, is presented to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. Due to the limited availability of published methods for this compound, this guide focuses on widely accepted techniques for analogous halogenated hydrocarbons, providing a robust framework for its analysis.
The primary analytical techniques for quantifying volatile and semi-volatile halogenated hydrocarbons like this compound are Gas Chromatography (GC) coupled with various detectors. The most common and effective detectors for this purpose are the Flame Ionization Detector (FID), the Electron Capture Detector (ECD), and the Mass Spectrometer (MS). Each of these methods offers distinct advantages in terms of sensitivity, selectivity, and cost.
Comparison of Analytical Techniques
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for electrophilic compounds, such as those containing halogens. Gas Chromatography with Mass Spectrometry (GC-MS) provides excellent selectivity and structural information, making it a powerful tool for both quantification and identification. Gas Chromatography with Flame Ionization Detection (GC-FID) is a more general-purpose detector that is robust and has a wide linear range, though it is less sensitive than ECD for halogenated compounds.
Table 1: Performance Comparison of GC-Based Techniques for Halogenated Hydrocarbon Analysis
| Parameter | GC-FID | GC-ECD | GC-MS |
| Principle | Measures ions produced during the combustion of organic compounds in a hydrogen flame. | Measures the capture of electrons by electrophilic analytes. | Measures the mass-to-charge ratio of ionized analytes. |
| Selectivity | Low; responds to most organic compounds. | High for halogenated compounds, nitrates, and conjugated carbonyls. | High; provides structural information for compound identification. |
| Sensitivity | Moderate (ng-pg range). | High (pg-fg range) for halogenated compounds. | High (pg-fg range), especially in Selected Ion Monitoring (SIM) mode. |
| Linear Range | Wide (10^7). | Narrow (10^3 - 10^4). | Wide (10^5 - 10^6). |
| Instrumentation Cost | Low. | Moderate. | High. |
| Ease of Use | Simple and robust. | Requires careful optimization and is susceptible to contamination. | More complex due to data analysis, but highly automated. |
| Typical Application | General-purpose analysis of organic volatiles. | Trace analysis of pesticides, PCBs, and other halogenated compounds. | Definitive identification and quantification of a wide range of volatile and semi-volatile compounds. |
Experimental Protocols
The following are representative experimental protocols for the analysis of halogenated hydrocarbons using GC-FID, GC-ECD, and GC-MS. These can serve as a starting point for the development of a specific method for this compound.
1. Sample Preparation
A stock solution of this compound should be prepared in a suitable solvent, such as methanol (B129727) or hexane, at a concentration of 1000 µg/mL. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL). For analysis of samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2. GC-FID Protocol
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 300°C.
-
Makeup Gas: Nitrogen at 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
3. GC-ECD Protocol
-
Gas Chromatograph: Shimadzu GC-2010 or equivalent with ECD.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Inlet: Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 180°C at 15°C/min, and hold for 3 minutes.
-
Detector: ECD at 300°C.
-
Makeup Gas: Nitrogen at 30 mL/min.
4. GC-MS Protocol
-
Gas Chromatograph: Thermo Fisher TRACE 1310 or equivalent.
-
Mass Spectrometer: ISQ QD Single Quadrupole MS or equivalent.
-
Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless, 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 45°C, hold for 3 minutes, ramp to 250°C at 12°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu (full scan) or selected ion monitoring (SIM) for target ions.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for sample analysis using GC-FID, GC-ECD, and GC-MS.
Caption: Workflow for quantification using Gas Chromatography with Flame Ionization Detection (GC-FID).
Caption: Workflow for quantification using Gas Chromatography with Electron Capture Detection (GC-ECD).
Caption: Workflow for quantification and identification using Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic Confirmation of Nucleophilic Substitution on 1-Bromo-4-chloropentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic confirmation of nucleophilic substitution reactions on 1-bromo-4-chloropentane. We present detailed experimental protocols and comparative spectroscopic data for the reaction with a hydroxide (B78521) nucleophile and an alternative reaction, the Finkelstein reaction. This guide is intended to be a valuable resource for planning and executing similar synthetic transformations and for the spectroscopic characterization of the resulting products.
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, allowing for the interconversion of functional groups. This compound presents an interesting substrate for such reactions due to the presence of two different halogen atoms with varying leaving group abilities. The bromide ion is a better leaving group than the chloride ion, suggesting that nucleophilic attack will preferentially occur at the carbon bearing the bromine atom. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the outcome of these reactions.
This guide will focus on two primary reactions:
-
Reaction with Hydroxide: A classic S\textsubscript{N}2 reaction where a hydroxide ion acts as the nucleophile, displacing the bromide to form an alcohol.
-
Finkelstein Reaction: A halide exchange reaction where iodide displaces bromide, a process driven by the precipitation of the resulting sodium bromide in an acetone (B3395972) solvent.
By comparing the spectroscopic data of the starting material and the products of these two distinct reactions, we provide a clear framework for the analysis and confirmation of nucleophilic substitution on this bifunctional substrate.
Experimental Protocols
Reaction 1: Synthesis of 4-Chloro-1-pentanol via Nucleophilic Substitution with Hydroxide
This protocol is adapted from established procedures for nucleophilic substitution on primary alkyl halides.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a 1:1 mixture of ethanol and water.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, 4-chloro-1-pentanol.
-
Purify the product by distillation.
Reaction 2: Synthesis of 1-Iodo-4-chloropentane via Finkelstein Reaction
This protocol is a standard procedure for the Finkelstein reaction.[1][2][3]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux for 24 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash successively with water and saturated aqueous sodium thiosulfate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 1-iodo-4-chloropentane.
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for the starting material and the products of the two reactions. Predicted NMR data was generated using online prediction tools.
Table 1: ¹H NMR Data (Predicted, ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 (CH₃) |
| This compound | 3.4 (t) | 1.9 (m) | 1.8 (m) | 4.1 (m) | 1.5 (d) |
| 4-Chloro-1-pentanol | 3.6 (t) | 1.6 (m) | 1.7 (m) | 4.1 (m) | 1.5 (d) |
| 1-Iodo-4-chloropentane | 3.2 (t) | 1.9 (m) | 1.8 (m) | 4.1 (m) | 1.5 (d) |
Table 2: ¹³C NMR Data (Predicted, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 |
| This compound | 33 | 32 | 35 | 58 | 25 |
| 4-Chloro-1-pentanol | 62 | 31 | 35 | 58 | 25 |
| 1-Iodo-4-chloropentane | 6 | 33 | 35 | 58 | 25 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretch | O-H Stretch (broad) | C-O Stretch | C-Cl Stretch | C-Br Stretch | C-I Stretch |
| This compound | 2850-3000 | - | - | 600-800 | 500-600 | - |
| 4-Chloro-1-pentanol | 2850-3000 | 3200-3600 | 1050-1260[4][5][6][7][8] | 600-800 | - | - |
| 1-Iodo-4-chloropentane | 2850-3000 | - | - | 600-800 | - | 500-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 184/186/188 | [M-Br]⁺, [M-Cl]⁺, [C₅H₁₀Cl]⁺, [C₅H₁₀Br]⁺ |
| 4-Chloro-1-pentanol | 122/124 | [M-H₂O]⁺, [M-Cl]⁺, [CH₂OH]⁺ |
| 1-Iodo-4-chloropentane | 232/234 | [M-I]⁺, [M-Cl]⁺, [C₅H₁₀Cl]⁺, [C₅H₁₀I]⁺ |
| 1-Iodopentane (B145852) (Comparative) | 198[5][6][9] | 71 ([C₅H₁₁]⁺), 43 ([C₃H₇]⁺)[5] |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the nucleophilic substitution reaction products.
Comparison of Alternatives
The choice of nucleophile and reaction conditions significantly impacts the product outcome and the required analytical techniques for confirmation.
-
Hydroxide as Nucleophile: This reaction leads to the formation of an alcohol. The key spectroscopic evidence for this transformation is the appearance of a broad O-H stretch and a strong C-O stretch in the IR spectrum. In the ¹H NMR, the protons on the carbon adjacent to the newly formed hydroxyl group will experience a downfield shift. Mass spectrometry will show a molecular ion corresponding to the alcohol and characteristic fragmentation patterns such as the loss of water.
-
Iodide as Nucleophile (Finkelstein Reaction): This halide exchange reaction is confirmed by the disappearance of the C-Br bond signal and the appearance of a C-I bond signal in the far-IR region. In the ¹³C NMR spectrum, the carbon attached to the iodine will show a significant upfield shift compared to the carbon attached to bromine in the starting material. Mass spectrometry will show a molecular ion peak corresponding to the iodinated product. For comparison, the experimental mass spectrum of 1-iodopentane shows a molecular ion at m/z 198 and key fragments at m/z 71 and 43.[5][6][9]
Conclusion
The spectroscopic confirmation of nucleophilic substitution on this compound is a straightforward process when the expected spectral changes are considered. By comparing the spectra of the starting material with those of the product, definitive structural elucidation is achievable. The choice between a reaction with hydroxide or the Finkelstein reaction will depend on the desired final product. This guide provides the necessary experimental and spectroscopic information to confidently perform and analyze these important organic transformations.
References
- 1. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 2. acdlabs.com [acdlabs.com]
- 3. Visualizer loader [nmrdb.org]
- 4. researchgate.net [researchgate.net]
- 5. gauthmath.com [gauthmath.com]
- 6. 1-Iodopentane(628-17-1) MS spectrum [chemicalbook.com]
- 7. 1-Iodopentane(628-17-1) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Iodopentane | C5H11I | CID 12335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentane, 1-iodo- [webbook.nist.gov]
A Comparative Analysis of 1-Bromo-4-chloropentane as an Alkylating Agent
For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is pivotal for the successful synthesis of target molecules. 1-Bromo-4-chloropentane, a bifunctional haloalkane, presents a unique combination of reactive sites, offering distinct advantages in multi-step synthetic routes. This guide provides an objective comparison of this compound with its close structural analogs, 1,5-dibromopentane (B145557) and 1,5-dichloropentane, supported by established reactivity principles and detailed experimental protocols for key alkylation reactions.
Physicochemical Properties and Reactivity Profile
This compound possesses two different halogen atoms, leading to differential reactivity at the C1 and C4 positions. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic substitution reactions.[1] This inherent difference in reactivity allows for selective sequential reactions, a key advantage over its symmetrical counterparts.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1,5-Dibromopentane | 1,5-Dichloropentane |
| Molecular Formula | C₅H₁₀BrCl | C₅H₁₀Br₂ | C₅H₁₀Cl₂ |
| Molecular Weight | 185.49 g/mol [2] | 229.96 g/mol | 141.04 g/mol |
| Boiling Point | Predicted to be intermediate | Higher | Lower |
| Density | Predicted to be intermediate | Higher | Lower |
| Reactivity | Differential: C1 (Bromo) > C4 (Chloro) | High and Symmetrical | Moderate and Symmetrical |
| Key Feature | Allows for sequential, site-selective reactions | High reactivity for difunctionalization | Lower cost, moderate reactivity |
Performance in Key Alkylation Reactions
The choice of alkylating agent significantly impacts reaction efficiency, yield, and selectivity. The following sections detail protocols for common alkylation reactions and provide a comparative analysis of the expected performance of this compound and its alternatives.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis. The differential reactivity of this compound can be exploited to achieve mono-alkylation at the more reactive C1 position, leaving the C4 position available for subsequent transformations.
Experimental Protocol: Mono-N-Alkylation of Aniline (B41778)
-
Reaction Setup: To a stirred solution of aniline (1.0 equivalent) in acetonitrile (B52724) (0.2 M), add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) to the suspension at room temperature.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 2: Comparative Performance in Mono-N-Alkylation of Aniline
| Alkylating Agent | Expected Reaction Time | Expected Yield | Comments |
| This compound | 4-6 hours | 85-95% | Selective mono-alkylation at the C1 position. The product retains a chloro- functionality for further modification. |
| 1,5-Dibromopentane | 2-3 hours | 70-85% | Faster reaction, but a higher propensity for di-alkylation, leading to a mixture of products and potentially lower yield of the mono-alkylated product. |
| 1,5-Dichloropentane | 12-24 hours | 50-70% | Significantly slower reaction requiring prolonged heating. Risk of incomplete reaction. |
O-Alkylation of Phenols
The O-alkylation of phenols to form ethers is another crucial reaction in organic synthesis. Similar to N-alkylation, the enhanced reactivity of the C-Br bond in this compound allows for efficient and selective ether formation.
Experimental Protocol: O-Alkylation of Phenol (B47542)
-
Reaction Setup: To a solution of phenol (1.0 equivalent) in acetone (B3395972) (0.3 M), add anhydrous potassium carbonate (3.0 equivalents).
-
Addition of Alkylating Agent: Stir the mixture for 10 minutes at room temperature, then add the alkylating agent (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 60 °C) for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography.
Table 3: Comparative Performance in O-Alkylation of Phenol
| Alkylating Agent | Expected Reaction Time | Expected Yield | Comments |
| This compound | 8-12 hours | 80-90% | Efficient formation of the mono-ether with the chloro- group intact for subsequent reactions. |
| 1,5-Dibromopentane | 4-6 hours | 65-80% | Faster reaction but with a significant risk of forming the di-ether product, complicating purification. |
| 1,5-Dichloropentane | > 24 hours | 40-60% | Very slow reaction with potentially low conversion rates. |
C-Alkylation: Malonic Ester Synthesis
The malonic ester synthesis is a classic method for the formation of carbon-carbon bonds. The use of a dihaloalkane can lead to the formation of cyclic compounds through a tandem di-alkylation reaction.[3]
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid via Malonic Ester Synthesis
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 equivalents) to absolute ethanol. Once the sodium has dissolved, add diethyl malonate (1.0 equivalent) dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Add the dihaloalkane (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours to ensure intramolecular cyclization.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add aqueous hydrochloric acid. Heat the mixture to reflux for 12 hours to hydrolyze the ester and effect decarboxylation.
-
Work-up: Cool the reaction mixture and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude carboxylic acid by distillation or recrystallization.
Table 4: Comparative Performance in Malonic Ester Cyclization
| Alkylating Agent | Expected Reaction Time (Cyclization) | Expected Yield | Comments |
| This compound | 6-8 hours | 70-80% | The initial alkylation occurs at the bromo- position, followed by a slower intramolecular cyclization at the chloro- position, allowing for good control. |
| 1,5-Dibromopentane | 2-4 hours | 75-85% | Faster reaction due to the high reactivity of both bromine atoms. |
| 1,5-Dichloropentane | > 24 hours | 30-50% | Both the initial alkylation and the subsequent cyclization are slow, leading to lower yields. |
Advanced Synthetic Applications: Tandem Reactions
The unique bifunctional nature of this compound makes it an ideal substrate for tandem reactions, where a sequence of reactions occurs in a single pot, often leading to the formation of complex cyclic structures. An example is the synthesis of a substituted tetrahydroquinoline via a tandem N-alkylation and intramolecular Heck reaction.
Experimental Workflow: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline
This synthetic pathway involves the initial N-alkylation of an aniline derivative with this compound, followed by an intramolecular Heck reaction to form the heterocyclic ring system.[4][5]
Caption: Synthesis of a tetrahydroquinoline derivative.
The first step is a standard N-alkylation, where the more reactive bromo- end of this compound reacts with the aniline. The resulting intermediate then undergoes an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, to construct the six-membered heterocyclic ring.
Logical Flow of Alkylating Agent Selection
The choice between this compound and its symmetric analogs depends on the desired synthetic outcome.
Caption: Decision-making for alkylating agent selection.
Conclusion
This compound emerges as a versatile and strategic alkylating agent for syntheses requiring sequential or site-selective modifications. Its differential reactivity, with a more labile bromo- group and a more robust chloro- group, provides a significant advantage over the symmetrically substituted 1,5-dibromopentane and 1,5-dichloropentane. While 1,5-dibromopentane offers higher overall reactivity, it often leads to mixtures in mono-alkylation reactions. Conversely, 1,5-dichloropentane, though more economical, suffers from sluggish reactivity. For complex synthetic pathways where control and stepwise functionalization are paramount, this compound offers an optimal balance of reactivity and selectivity, making it a valuable tool for researchers and professionals in drug development and chemical synthesis.
References
- 1. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]
- 2. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-chloropentane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-4-chloropentane is critical for ensuring laboratory safety and environmental protection. As a halogenated hydrocarbon, this compound requires specific handling and disposal procedures to mitigate risks associated with its chemical properties. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must use the following personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), and flame-retardant antistatic protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[3] |
In Case of a Spill: In the event of a spill, immediate action is necessary to contain the material and prevent further hazards.
-
Eliminate Ignition Sources: Immediately turn off all heat sources, open flames, and electrical equipment in the vicinity.[1][4]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled liquid.[1][4] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully scoop the absorbent material and chemical residue into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated cleaning materials, including gloves and wipes, must be disposed of as hazardous waste.
Operational Plan for Disposal
The proper disposal of this compound involves a systematic process of waste segregation, collection, and labeling, culminating in transfer to a licensed waste disposal facility.
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and store this compound waste for disposal, preventing reactions with incompatible materials.
Materials:
-
Designated hazardous waste container for halogenated organic compounds (typically glass or polyethylene).
-
Waste label
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Identify as Halogenated Waste: this compound is a halogenated organic compound due to the presence of bromine and chlorine atoms.[5] It must be segregated into the halogenated organic waste stream.
-
Select Appropriate Waste Container: Use a clean, dry, and properly labeled container designated for halogenated organic waste.[5] The container should be compatible with the chemical and have a secure, tightly closing lid.
-
Transfer Waste: Carefully pour or transfer the this compound waste into the designated container, avoiding splashes. Perform this transfer in a well-ventilated area or fume hood.
-
Avoid Mixing with Incompatible Waste: Crucially, do not mix this compound with the following:
-
Secure and Label the Container: Close the container tightly.[1][4] Affix a hazardous waste label to the container, clearly identifying the contents, including the full chemical name ("this compound") and an estimate of the quantity.
-
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][4] Ensure the storage location is a designated satellite accumulation area for hazardous waste.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste.[3] The ultimate disposal method is typically high-temperature incineration at an approved facility.[5]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
